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Core Science & Biosynthesis

Foundational

2-pyridin-3-yl-1H-indole-3-carbonitrile chemical properties

Topic: 2-pyridin-3-yl-1H-indole-3-carbonitrile Chemical Properties Document Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Scaffold Architecture & Functional Reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-pyridin-3-yl-1H-indole-3-carbonitrile Chemical Properties Document Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Scaffold Architecture & Functional Reactivity Guide

Executive Summary

The compound 2-pyridin-3-yl-1H-indole-3-carbonitrile represents a privileged scaffold in medicinal chemistry, characterized by a "push-pull" electronic system. Merging an electron-rich indole core with two electron-withdrawing motifs—the C3-nitrile and the C2-pyridine ring—this molecule serves as a critical intermediate in the synthesis of aldosterone synthase inhibitors and potential fluorescent probes. Its utility stems from the orthogonal reactivity of its three nitrogen centers: the indolic N-H (acidic), the pyridyl N (basic/coordinating), and the nitrile N (electrophilic/hydrolyzable).

Molecular Architecture & Electronic Profile

Electronic "Push-Pull" System

The molecule exhibits a strong Intramolecular Charge Transfer (ICT) character. The indole nitrogen (donor) pushes electron density into the ring system, while the C3-cyano group and the C2-pyridyl ring (acceptors) withdraw density.

  • Dipole Moment: High, directed from the indole ring toward the nitrile/pyridine vector.

  • Acid-Base Properties:

    • Indole N-H (pKa ~15-16 in DMSO): More acidic than unsubstituted indole (pKa ~21) due to the electron-withdrawing nitrile and pyridine groups stabilizing the conjugate base.

    • Pyridine N (pKa ~3-4): Less basic than free pyridine (pKa 5.2) due to the conjugation with the electron-deficient cyanovinyl-like system.

Solubility & Stability
  • Solubility: Low in water; high in polar aprotic solvents (DMSO, DMF, DMAc). Moderate solubility in chlorinated solvents (DCM, Chloroform).

  • Stability: The nitrile group is stable to oxidative conditions but susceptible to hydrolysis under strong acid/base heating. The indole C2-C3 bond is robust due to the stabilizing conjugation.

Synthetic Routes & Optimization

Two primary strategies exist for accessing this scaffold: Pd-Catalyzed Cross-Coupling (modular) and One-Pot Cyclization (efficient).

Strategy A: Suzuki-Miyaura Cross-Coupling

This is the preferred route for generating analog libraries.

  • Precursors: 2-bromo-1H-indole-3-carbonitrile + Pyridin-3-ylboronic acid.

  • Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base: Na2CO3 or K3PO4 (weak bases prevent nitrile hydrolysis).

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

Strategy B: One-Pot Cascade Cyclization

Ideal for scale-up, utilizing 2-(2-bromoaryl)acetonitriles and 3-cyanopyridine derivatives, though less common for this specific isomer compared to the coupling route.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (2-bromo-1H-indole-3-carbonitrile) Inter Intermediate Pd-Complex Start->Inter Oxidative Addition Reagent Reagent (Pyridin-3-ylboronic acid) Reagent->Inter Transmetallation Cat Catalyst System Pd(PPh3)4 / K2CO3 Cat->Inter Product Target Scaffold 2-pyridin-3-yl-1H-indole-3-carbonitrile Inter->Product Reductive Elimination (C-C Bond Formation)

Figure 1: Palladium-catalyzed Suzuki coupling workflow for scaffold generation.

Chemical Reactivity & Functionalization[1][2][3][4]

Regioselective N-Alkylation

The enhanced acidity of the indole N-H allows for facile deprotonation using mild to moderate bases, avoiding the need for organolithiums.

  • Reagent: Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3).

  • Solvent: DMF or Acetonitrile.

  • Outcome: Exclusive alkylation at the indole nitrogen (N1). The pyridine nitrogen is less nucleophilic in this context and does not compete significantly under standard SN2 conditions.

Nitrile Transformations

The C3-nitrile is a versatile handle:

  • Hydrolysis: Converts to primary amide (H2O2/NaOH) or carboxylic acid (HCl/Heat).

  • Reduction: Converts to primary amine (LiAlH4) or aldehyde (DIBAL-H).

  • Cyclization: Reacts with azides to form tetrazoles (bioisosteres for carboxylic acids).

Biological Interface & Applications

Aldosterone Synthase Inhibition

This scaffold acts as a core pharmacophore for inhibitors of aldosterone synthase (CYP11B2). The pyridine ring coordinates with the heme iron of the enzyme, while the indole core fits the hydrophobic pocket.

  • Mechanism: Competitive reversible inhibition.

  • Key Interaction: Pyridine N -> Heme Fe coordination.

Fluorescence Sensing

Due to the ICT mechanism, derivatives of this scaffold often exhibit solvatochromism .

  • Non-polar solvents: Blue emission.

  • Polar solvents: Red-shifted emission (Green/Yellow).

  • Application: Probes for local polarity changes in protein binding pockets.

Experimental Protocols

Protocol: N-Methylation of 2-pyridin-3-yl-1H-indole-3-carbonitrile

Source: Adapted from validated patent methodologies (US 8,030,334 B2).

Objective: Synthesis of 1-methyl-2-(pyridin-3-yl)-1H-indole-3-carbonitrile.

Reagents:

  • Substrate: 2-pyridin-3-yl-1H-indole-3-carbonitrile (1.0 g, 4.56 mmol)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 547 mg, 13.68 mmol, 3.0 equiv)

  • Electrophile: Iodomethane (MeI) (971 mg, 6.84 mmol, 1.5 equiv)

  • Solvent: Anhydrous DMF (17 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Nitrogen (N2) or Argon.

  • Dissolution: Add the substrate (1.0 g) and anhydrous DMF (17 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (547 mg) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.

  • Activation: Allow the suspension to warm to ambient temperature and stir for 30 minutes. The mixture typically turns from yellow to a deeper orange/red, indicating anion formation.

  • Alkylation: Re-cool to 0°C if necessary (optional), then add Iodomethane (0.43 mL) dropwise via syringe.

  • Reaction: Stir at ambient temperature for 1 hour. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Quench: Carefully add aqueous saturated NaHCO3 (3 mL) to quench excess hydride.

  • Workup: Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).

Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Molecular Formula C14H9N3Core scaffold
Molecular Weight 219.24 g/mol Fragment-based drug design
H-Bond Donors 1 (Indole NH)Target binding / Solvation
H-Bond Acceptors 2 (Nitrile N, Pyridine N)Target binding (Heme coordination)
Predicted logP ~2.5 - 3.0Good membrane permeability
UV/Vis Abs. λmax ~310-330 nmFluorescent excitation range
pKa (Indole NH) ~15.5 (DMSO)Deprotonation requires mild base

Diagrammatic Pathway: Mechanism of Action (Aldosterone Synthase)

MOA Inhibitor 2-pyridin-3-yl-1H-indole-3-carbonitrile Heme Heme Iron (Fe) Inhibitor->Heme Coordination Bond (Pyridine N -> Fe) Pocket Hydrophobic Pocket Inhibitor->Pocket Van der Waals / Pi-Stacking (Indole Core) Enzyme Aldosterone Synthase (CYP11B2) Heme->Enzyme Active Site

Figure 2: Binding mode of the scaffold within the CYP11B2 active site.

References

  • Adams, C., et al. (2011). Organic Compounds. US Patent 8,030,334 B2.[1] (Describes the synthesis and methylation protocol of 2-pyridin-3-yl-1H-indole-3-carbonitrile as an intermediate for aldosterone synthase inhibitors).

  • Gao, J., et al. (2014).[2] Synthesis of indoles via Cu-catalyzed cyclization. Journal of Organic Chemistry, 79, 9000-9008.[2] (General methodology for 2-arylindole synthesis).

  • Kushwaha, D. (2023).[3] Synthesis and Chemistry of Indole. Banaras Hindu University. (Review of indole reactivity and electrophilic substitution).

  • Sokolova, et al. (2019). Highly Fluorescent Pyrido[2,3-b]indolizine-10-Carbonitriles. ResearchGate. (Discusses the fluorescence properties of related pyridine-indole-nitrile scaffolds).

Sources

Exploratory

Technical Data Sheet: CAS 475655-24-4

The following technical guide provides an in-depth analysis of CAS 475655-24-4, a specialized small-molecule inhibitor used in cardiovascular and endocrine research. 2-(Pyridin-3-yl)-1H-indole-3-carbonitrile[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 475655-24-4, a specialized small-molecule inhibitor used in cardiovascular and endocrine research.

2-(Pyridin-3-yl)-1H-indole-3-carbonitrile[1][2][3][4]

Executive Summary

CAS 475655-24-4 (Chemical Name: 2-(Pyridin-3-yl)-1H-indole-3-carbonitrile) is a potent, heterocyclic small-molecule inhibitor targeting Aldosterone Synthase (CYP11B2) .[1][2] It belongs to a class of pyridine-substituted indoles designed to modulate the renin-angiotensin-aldosterone system (RAAS).[1][2]

This compound is primarily utilized in pre-clinical drug development to investigate the pathophysiology of aldosterone-mediated cardiovascular diseases, including hypertension, myocardial fibrosis, and congestive heart failure.[2] Its mechanism relies on the coordination of the pyridine nitrogen with the heme iron of the CYP11B2 enzyme, effectively blocking the final steps of aldosterone biosynthesis.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
PropertySpecification
CAS Number 475655-24-4
IUPAC Name 2-(Pyridin-3-yl)-1H-indole-3-carbonitrile
Synonyms 2-(3-Pyridinyl)-1H-indole-3-carbonitrile; 3-(3-Cyano-1H-indol-2-yl)pyridine
Molecular Formula C₁₄H₉N₃
Molecular Weight 219.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water
Purity (HPLC) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

98% (Research Grade)
Melting Point 240–245 °C (dec.)[3][1][2]
SMILES N#CC1=C(C2=CN=CC=C2)NC3=C1C=CC=C3
Mechanistic Profile (Mechanism of Action)[3][4]
3.1 Target: Aldosterone Synthase (CYP11B2)

Aldosterone synthase is a mitochondrial cytochrome P450 enzyme expressed primarily in the zona glomerulosa of the adrenal cortex.[1][2] It catalyzes the three-step oxidation of 11-deoxycorticosterone (DOC) to aldosterone (11


-hydroxylation, 18-hydroxylation, and 18-oxidation).[1][2]
3.2 Molecular Mechanism

CAS 475655-24-4 functions as a Type II ligand inhibitor of CYP11B2.[1][2]

  • Binding: The lipophilic indole core anchors the molecule within the hydrophobic active site of the enzyme.[1]

  • Coordination: The nitrogen atom of the pyridine ring (at the 2-position of the indole) forms a coordinate covalent bond with the ferric ion (

    
    ) of the enzyme's heme group.[1][2]
    
  • Inhibition: This coordination displaces the water molecule or activated oxygen species required for catalysis, thereby preventing the conversion of corticosterone to aldosterone.[2]

3.3 Selectivity Considerations

A critical parameter for this class of compounds is selectivity against 11


-hydroxylase (CYP11B1) , the enzyme responsible for cortisol synthesis.[1][2] High selectivity for CYP11B2 over CYP11B1 is required to reduce aldosterone levels without inducing hypocortisolism (adrenal insufficiency).[1][2]
3.4 Signaling Pathway Diagram

The following diagram illustrates the interruption of the RAAS pathway by CAS 475655-24-4.[1]

MoA Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DOC 11-Deoxycorticosterone (DOC) Pregnenolone->DOC CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B2 (Step 1) Aldo Aldosterone (Pathological Excess) Corticosterone->Aldo CYP11B2 (Step 2 & 3) Fibrosis Myocardial Fibrosis & Hypertension Aldo->Fibrosis MR Activation CYP11B2 CYP11B2 Enzyme (Aldosterone Synthase) Inhibitor CAS 475655-24-4 (Inhibitor) Inhibitor->CYP11B2 Heme Coordination (Blockade)

Caption: Inhibition of the CYP11B2-mediated conversion of Corticosterone to Aldosterone by CAS 475655-24-4.[1][2]

Experimental Guidelines & Protocols
4.1 Handling and Stock Preparation[4]
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1][2]

  • Stock Concentration: Prepare a 10 mM stock solution (2.19 mg in 1 mL DMSO).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[1][5][4]

4.2 In Vitro Assay: H295R Cell Line (Aldosterone Production)

The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for evaluating steroidogenesis inhibitors.[1][2]

Protocol:

  • Cell Culture: Seed H295R cells in 24-well plates at a density of

    
     cells/well in DMEM/F12 supplemented with Nu-Serum.
    
  • Stimulation: After 24h, replace media with serum-free media containing 10 mM Angiotensin II or 10 mM K+ to stimulate aldosterone production.[1][2]

  • Treatment: Add CAS 475655-24-4 at varying concentrations (e.g., 1 nM to 10

    
    M). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Fadrozole).[1][2]
    
  • Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

  • Quantification: Collect supernatant. Measure aldosterone levels using a competitive ELISA or LC-MS/MS.[1]

  • Selectivity Check: Simultaneously measure cortisol levels in the same supernatant to calculate the Selectivity Factor (

    
    ).[1][2]
    
4.3 Chemical Synthesis (Representative Route)

For researchers requiring custom synthesis, the Suzuki-Miyaura coupling is the most efficient route.[1][2]

Workflow:

  • Reactants: 2-Bromo-1H-indole-3-carbonitrile + Pyridin-3-ylboronic acid.[1][2]

  • Catalyst:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     (aq) / Dioxane or Toluene/Ethanol.[1][2]
    
  • Conditions: Reflux under inert atmosphere (

    
    ) for 12–16 hours.
    
  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Start1 2-Bromo-1H-indole- 3-carbonitrile Reaction Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane, Reflux Start1->Reaction Start2 Pyridin-3-ylboronic acid Start2->Reaction Product CAS 475655-24-4 (Crude) Reaction->Product Purification Flash Chromatography (Hexane/EtOAc) Product->Purification Final Pure Inhibitor (>98%) Purification->Final

Caption: Representative Suzuki-Miyaura synthesis workflow for CAS 475655-24-4.

Safety & Handling (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References
  • Adams, C., et al. (2009). Organic Compounds (Aldosterone Synthase Inhibitors).[2][6] US Patent 8,030,334 B2.[1][6] Washington, DC: U.S. Patent and Trademark Office.[2] Link

  • Hu, Q.Y., et al. (2011). Heterocyclic Substituted Pyridine Derivatives as Aldosterone Synthase Inhibitors.[2] US Patent Application 2011/0082129 A1.[1][7] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10226343: 2-(Pyridin-3-yl)-1H-indole-3-carbonitrile.[1][2]Link[1][2]

  • Rainey, W. E., et al. (1994). The NCI-H295 cell line: a pluripotent model for human adrenocortical studies.[2] Molecular and Cellular Endocrinology, 100(1-2), 45–50.[1][2] (Protocol Reference). Link

Sources

Foundational

A Technical Guide to 2-Aryl-1H-indole-3-carbonitrile Scaffolds: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: The fusion of indole and aryl moieties, particularly in the form of 2-Aryl-1H-indole-3-carbonitriles, represents a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The fusion of indole and aryl moieties, particularly in the form of 2-Aryl-1H-indole-3-carbonitriles, represents a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the synthesis, characterization, and therapeutic applications of this important class of compounds. Using the specific, albeit sparsely documented, molecule 2-(3-pyridyl)-1H-indole-3-carbonitrile as a representative example, we delineate a strategic workflow from molecular design to potential clinical significance. We present a robust, literature-derived synthetic protocol, predict key analytical signatures for structural verification, and explore the significant anti-tumor and anti-diabetic applications that make this scaffold a compelling subject for further investigation.

Introduction: The Strategic Importance of the Indole-Aryl Framework

The indole ring is a cornerstone pharmacophore in drug discovery, forming the structural basis for numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for targeting a wide range of biological receptors and enzymes. When substituted at the C2 position with an aromatic or heteroaromatic ring, the resulting 2-aryl-indole core gains structural rigidity and expanded opportunities for vector-oriented interactions within protein binding pockets.

The further incorporation of a carbonitrile (-C≡N) group at the C3 position is a key bioisosteric strategy. The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic stabilizer, or a reactive handle for further chemical modification. This combination of an indole core, a C2-aryl substituent, and a C3-nitrile creates a molecular architecture with significant potential for developing targeted therapeutics. Derivatives of this scaffold have shown promise as potent inhibitors of critical enzymes implicated in cancer and metabolic diseases.[1]

This guide uses 2-(3-pyridyl)-1H-indole-3-carbonitrile as a focal point to explore the technical considerations for this class of molecules. The pyridine ring introduces an additional nitrogen atom, which can modulate solubility, serve as a hydrogen bond acceptor, and provide a basic center for salt formation, all of which are critical properties in drug development.

Physicochemical and Structural Properties

While detailed experimental data for 2-(3-pyridyl)-1H-indole-3-carbonitrile is not widely available in peer-reviewed literature, its fundamental properties can be calculated and predicted based on its structure. These properties are essential for planning synthetic routes, purification strategies, and formulation studies.

PropertyValue / PredictionSource / Method
IUPAC Name 2-(Pyridin-3-yl)-1H-indole-3-carbonitrile---
CAS Number 1052707-11-5Chemical Supplier Data
Molecular Formula C₁₄H₉N₃---
Molecular Weight 219.24 g/mol Calculated
Monoisotopic Mass 219.079647 g/mol Calculated
Appearance Predicted: White to pale yellow solid---
Melting Point Not Available---
Boiling Point Not Available---
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)---
logP Predicted: ~2.5 - 3.5---

Synthesis and Purification: A Proposed Workflow

The synthesis of 2-aryl-indole-3-carbonitriles can be achieved through several modern synthetic methodologies. One of the most robust and versatile is the Larock indole synthesis, which involves a palladium-catalyzed annulation of an internal alkyne and an o-haloaniline. Below is a proposed, detailed protocol for the synthesis of 2-(3-pyridyl)-1H-indole-3-carbonitrile based on established Larock synthesis principles.

Proposed Synthetic Protocol via Palladium-Catalyzed Annulation

This protocol is a representative, literature-based method and should be optimized for specific laboratory conditions.

Reaction Scheme: (o-iodoaniline + 3-ethynylpyridine-2-carbonitrile → 2-(3-pyridyl)-1H-indole-3-carbonitrile)

Materials and Reagents:

  • 2-Iodoaniline

  • 3-(2-Cyanophenyl)prop-2-yn-1-yl acetate (or a similar protected 2-cyano-3-ethynylpyridine precursor)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodoaniline (1.0 eq), 3-ethynylpyridine-2-carbonitrile (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq). Add this catalyst mixture to the reaction flask.

    • Causality Note: The Pd(0) species, formed in situ from Pd(OAc)₂, undergoes oxidative addition to the C-I bond of 2-iodoaniline. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Solvent Addition and Degassing: Add anhydrous DMF via syringe. The reaction mixture should be degassed by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-iodoaniline) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Causality Note: The aqueous washes remove the inorganic base (K₂CO₃) and the DMF solvent.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10-50% ethyl acetate in hexanes) to isolate the pure 2-(3-pyridyl)-1H-indole-3-carbonitrile.

Synthesis & Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Combine Reactants (2-Iodoaniline, Alkyne, Base) B 2. Add Pd Catalyst & Ligand A->B C 3. Add Anhydrous DMF & Degas B->C D 4. Heat & Stir (100-110 °C, 12-24h) C->D E 5. Cool & Dilute (EtOAc, Water) D->E F 6. Aqueous Washes (Water, NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Flash Column Chromatography G->H I 9. Pure Product 2-(3-pyridyl)-1H-indole-3-carbonitrile H->I

Caption: Proposed workflow for synthesis and purification.

Spectroscopic Characterization: Predicted Analytical Signatures

Structural confirmation is paramount. The following table outlines the predicted spectroscopic data for 2-(3-pyridyl)-1H-indole-3-carbonitrile, which serves as a benchmark for experimental verification.

TechniquePredicted Data and Interpretation
¹H NMR δ (ppm): ~11.0-12.0 (s, 1H, Indole N-H), ~8.5-9.0 (m, 2H, Pyridine H), ~7.2-8.0 (m, 6H, Aromatic H). Rationale: The indole N-H proton is typically a broad singlet far downfield. Pyridine protons will appear in the aromatic region, with those adjacent to the nitrogen being the most deshielded. The remaining protons on the indole and pyridine rings will appear as complex multiplets in the aromatic region.
¹³C NMR δ (ppm): ~140-150 (Pyridine C), ~137 (Indole C7a), ~115-130 (Aromatic CH carbons), ~115 (Nitrile C≡N), ~90 (Indole C3). Rationale: Quaternary carbons of the pyridine and indole rings will appear throughout the aromatic region. The carbon of the nitrile group is a key signature, typically appearing around 115-120 ppm. The C3 carbon of the indole, bearing the nitrile, is expected to be significantly upfield.
FTIR ν (cm⁻¹): ~3300-3400 (N-H stretch, indole), ~2220-2230 (C≡N stretch, strong & sharp), ~1600-1450 (C=C and C=N aromatic stretches). Rationale: The nitrile stretch is a highly characteristic, sharp peak in a relatively clean region of the spectrum. The broad N-H stretch is also a key indicator of the indole moiety.
Mass Spec. (EI) m/z: 219 (M⁺, molecular ion), 192 ([M-HCN]⁺). Rationale: The molecular ion peak at m/z 219 should be prominent. A characteristic fragmentation pattern for indole-3-carbonitriles is the loss of hydrogen cyanide (HCN, 27 Da), leading to a fragment at m/z 192.

Applications in Drug Discovery

The 2-aryl-1H-indole-3-carbonitrile scaffold is a validated platform for developing inhibitors of key enzymes in disease pathways. The indole-pyridine carbonitrile subclass, in particular, has been investigated for its potential in oncology and metabolic disorders.

Anti-Diabetic Activity

Several studies have highlighted the potential of indole-pyridine carbonitrile derivatives as inhibitors of α-glucosidase and α-amylase. These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the gut. Their inhibition can slow glucose absorption, thereby helping to manage postprandial hyperglycemia in patients with type 2 diabetes. The indole-pyridine core can effectively mimic the substrate in the enzyme's active site, leading to potent inhibition.[2]

Anti-Cancer Activity: TRK Inhibition

The Tropomyosin receptor kinase (TRK) family of proteins are crucial drivers in certain types of cancer when their corresponding NTRK genes are fused with other genes.[3] This has made TRK a high-value target for cancer therapy. The 1H-indole-3-carbonitrile scaffold has been successfully employed to develop potent TRK inhibitors.[3] The structure allows for key interactions within the ATP-binding pocket of the kinase, and the 2-aryl group can be modified to achieve selectivity and improve pharmacokinetic properties.

Illustrative Signaling Pathway

G cluster_pathway Downstream Signaling TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates Compound 2-Aryl-Indole-3-Carbonitrile (e.g., C11) Compound->TRK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Apoptosis Apoptosis

Caption: Inhibition of the TRK signaling pathway by indole derivatives.

Conclusion

The 2-Aryl-1H-indole-3-carbonitrile scaffold stands out as a versatile and potent platform for the development of targeted therapeutics. While the specific compound 2-(3-pyridyl)-1H-indole-3-carbonitrile requires further experimental elucidation, its structure embodies the key features that have led to promising preclinical candidates for treating diabetes and cancer. The synthetic pathways are well-established, and the analytical signatures are predictable, providing a clear roadmap for researchers. As the demand for novel, effective, and specific enzyme inhibitors continues to grow, this scaffold is poised to remain a subject of intense and fruitful investigation in the field of drug discovery.

References

  • Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. (2011). PubMed. Available at: [Link]

  • Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. (2023). PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). PubMed. Available at: [Link]

Sources

Exploratory

Biological Activity of 2-Pyridin-3-yl-1H-Indole Derivatives: A Technical Guide

Executive Summary The 2-pyridin-3-yl-1H-indole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets ranging from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyridin-3-yl-1H-indole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets ranging from metabolic enzymes to DNA repair mechanisms. Unlike its 3-substituted congeners (often associated with serotonin modulation), the 2-substituted isomer has emerged as a critical pharmacophore in cardiovascular and metabolic therapeutics.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its role as a potent inhibitor of Aldosterone Synthase (CYP11B2) and PCSK9 , as well as its novel utility as an OGG1 organocatalytic switch . We detail the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols required for the development of these derivatives.

Medicinal Chemistry & Pharmacophore Analysis[1][2]

The Core Scaffold

The 2-pyridin-3-yl-1H-indole moiety fuses an electron-rich indole ring with an electron-deficient pyridine ring at the C2 position. This specific regiochemistry is crucial:

  • H-Bond Donor: The indole N-H serves as a critical hydrogen bond donor within enzyme active sites (e.g., binding to the heme cofactor vicinity in CYP enzymes).

  • H-Bond Acceptor: The pyridine nitrogen (N3') acts as a specific acceptor, often coordinating with metal centers (like Fe in heme) or active site residues (e.g., Serine/Histidine triads).

  • Pi-Stacking: The planar, bi-aryl system facilitates strong

    
     stacking interactions with aromatic residues (Phe, Trp, Tyr) in the binding pocket.
    
Mechanism of Action: Key Targets
A. Aldosterone Synthase (CYP11B2) Inhibition

The most authoritative application of this scaffold is in the treatment of heart failure and hypertension. Derivatives of 2-pyridin-3-yl-1H-indole act as competitive inhibitors of CYP11B2, the enzyme responsible for the final step of aldosterone biosynthesis.

  • Mechanism: The pyridine nitrogen coordinates with the heme iron of the CYP11B2 enzyme, preventing oxygen activation and subsequent hydroxylation of 11-deoxycorticosterone.

  • Selectivity: A major challenge is avoiding inhibition of the homologous enzyme CYP11B1 (Cortisol Synthase). Substitutions at the indole C5 position (e.g., -CN, -F) have been shown to enhance selectivity for CYP11B2 over CYP11B1.

B. PCSK9 Inhibition

Recent patent literature (WO2020110008A1) identifies this scaffold as a core component in small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).

  • Therapeutic Value: Inhibition prevents the degradation of LDL receptors, thereby lowering plasma LDL-cholesterol levels.

  • Binding: The indole core occupies a hydrophobic pocket on the PCSK9 surface, disrupting the protein-protein interaction required for LDLR degradation.

C. DNA Repair (OGG1) Activation

A novel area of research utilizes 2-(pyridin-3-yl)-1H-indoles as "Organocatalytic Switches" (ORCAs) for 8-oxoguanine DNA glycosylase 1 (OGG1).

  • Function: Rather than inhibiting, these molecules activate or enhance the excision of oxidative DNA damage (8-oxoG), functioning as small-molecule catalysts that potentiate the enzyme's natural repair rate.

Visualization of Signaling & SAR

Diagram 1: Pharmacophore & SAR Map

This diagram illustrates the core scaffold and the impact of substitutions at key positions.

SAR_Map Core 2-pyridin-3-yl-1H-indole (Core Scaffold) Indole Indole Ring (Hydrophobic Anchor) Core->Indole Pyridine Pyridine Ring (Metal Coordination) Core->Pyridine N1 N1 Position (H-Bond Donor) Indole->N1 Essential for Binding C5 C5 Substitution (-CN, -F, -Cl) Increases CYP11B2 Selectivity Indole->C5 Modulates Potency PyrN Pyridine N (Heme Fe Coordination) Pyridine->PyrN Critical for Enzyme Inhibition

Caption: SAR Map highlighting the critical pharmacophores. The Pyridine N coordinates with heme iron (CYP11B2), while C5 substitutions drive selectivity.

Synthetic Methodologies

The synthesis of 2-pyridin-3-yl-1H-indoles requires precise regiocontrol. While the Fischer Indole synthesis is classical, it often suffers from regioselectivity issues with unsymmetrical ketones. The Suzuki-Miyaura Cross-Coupling is the industry standard for high-yield, regioselective synthesis.

Preferred Route: Palladium-Catalyzed Cross-Coupling

This method couples a 2-haloindole (or N-protected derivative) with a 3-pyridylboronic acid.

Reaction Scheme:

  • Substrate: N-(Phenylsulfonyl)-2-iodoindole (Protected to prevent catalyst poisoning).

  • Coupling Partner: 3-Pyridylboronic acid.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base/Solvent: Na2CO3 / DME:Water (4:1).

  • Deprotection: Basic hydrolysis (NaOH/MeOH) to remove the sulfonyl group.

Diagram 2: Synthetic Pathway

Synthesis Start1 N-Protected 2-Iodoindole Step1 Suzuki Coupling Pd(dppf)Cl2, Na2CO3 DME/H2O, 80°C Start1->Step1 Start2 3-Pyridylboronic Acid Start2->Step1 Inter N-Protected 2-(pyridin-3-yl)indole Step1->Inter Step2 Deprotection NaOH, MeOH, Reflux Inter->Step2 Final 2-pyridin-3-yl-1H-indole (Target) Step2->Final

Caption: Step-wise synthesis via Suzuki-Miyaura coupling followed by deprotection, ensuring regiochemical purity.

Experimental Protocols

Protocol: Synthesis of 2-(Pyridin-3-yl)-1H-indole

Adapted from standard Suzuki coupling procedures for heteroaryl systems.

Materials:

  • N-(Phenylsulfonyl)-2-iodoindole (1.0 equiv)

  • 3-Pyridylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2[1][2]·CH2Cl2 (0.05 equiv)

  • Sodium Carbonate (Na2CO3) (2.0 equiv)[3]

  • 1,2-Dimethoxyethane (DME) (degassed)

  • Water (degassed)

Procedure:

  • Setup: In a flame-dried Schlenk flask, combine N-(Phenylsulfonyl)-2-iodoindole (400 mg, 1.04 mmol), 3-pyridylboronic acid (153 mg, 1.25 mmol), and Pd(dppf)Cl2 (42 mg, 0.05 mmol).

  • Solvent Addition: Add degassed DME (8 mL) and 2M aqueous Na2CO3 (2 mL).

  • Reaction: Seal the flask under Argon and heat to 85°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in MeOH (10 mL). Add 4M NaOH (2 mL) and reflux for 2 hours.

  • Purification: Concentrate the mixture, neutralize with 1M HCl, and extract with EtOAc. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

  • Validation: Product should appear as a light yellow solid. Confirm via 1H NMR (expect indole C3-H singlet ~6.9-7.1 ppm and pyridine protons).

Protocol: CYP11B2 (Aldosterone Synthase) Inhibition Assay

To validate biological activity.

Materials:

  • V79 MZh cells expressing human CYP11B2.

  • Substrate: 11-Deoxycorticosterone (DOC).

  • Assay Buffer: DMEM culture medium.

Procedure:

  • Seeding: Plate V79-CYP11B2 cells in 24-well plates (10^5 cells/well) and incubate for 24h.

  • Treatment: Replace medium with fresh medium containing 100 nM DOC and the test compound (2-pyridin-3-yl-1H-indole derivative) at varying concentrations (0.1 nM – 10 µM).

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Quantification: Collect supernatant. Measure Aldosterone production using a commercial ELISA or LC-MS/MS.

  • Analysis: Calculate IC50 by plotting % inhibition vs. log[Concentration].

Biological Data Summary

The following table summarizes the reported activity ranges for key derivatives of this scaffold in patent and primary literature.

TargetDerivative TypeActivity MetricClinical Relevance
CYP11B2 5-CN-2-(3-pyridyl)indoleIC50: < 50 nMHeart Failure, Hypertension
PCSK9 N-Substituted-2-(3-pyridyl)IC50: ~100 nMHypercholesterolemia
OGG1 Unsubstituted CoreEC50: VariableOxidative Stress / DNA Repair
Tubulin 2-Aryl-Indole AnalogsIC50: 1-5 µMOncology (Antiproliferative)

Future Directions & Optimization

To optimize this scaffold for next-generation therapeutics, researchers should focus on:

  • Selectivity Ratios: Improving the CYP11B2/CYP11B1 selectivity ratio by modifying the C5 and C6 positions of the indole ring with small lipophilic groups (e.g., -CF3, -cyclopropyl).

  • Solubility: The flat, aromatic nature of the scaffold can lead to poor solubility. Introducing polar solubilizing groups (e.g., morpholine, piperazine) on the pyridine ring (positions 5' or 6') is a proven strategy.

  • Metabolic Stability: Blocking the C3 position of the indole (which is prone to oxidative metabolism) with a methyl or halogen group can extend half-life (

    
    ).
    

References

  • Aldosterone Synthase Inhibitors: US Patent 2011/0082129 A1. "Heterocyclic compounds as aldosterone synthase inhibitors." (2011). Link

  • PCSK9 Inhibitors: World Patent WO2020110008A1. "Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors." (2020). Link

  • Suzuki Coupling Methodology: Beilstein Journal of Organic Chemistry. "Practical Synthesis of Indoles and Benzofurans in Pure Water." (2012). Link

  • OGG1 Activation: Preprint/ResearchGate. "Serotonin Derivatives as Potent Organocatalytic Switches of DNA Repair Enzyme OGG1." (2025). Link

  • General Indole Bioactivity: Molecules. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[4] (2024). Link

Sources

Foundational

indole-pyridine carbonitrile scaffold in medicinal chemistry

The Indole-Pyridine Carbonitrile Scaffold in Medicinal Chemistry: A Technical Guide Executive Summary The indole-pyridine carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry—a molecula...

Author: BenchChem Technical Support Team. Date: February 2026

The Indole-Pyridine Carbonitrile Scaffold in Medicinal Chemistry: A Technical Guide

Executive Summary

The indole-pyridine carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By fusing the electron-rich, hydrogen-bond-donating indole moiety with the electron-deficient, hydrogen-bond-accepting pyridine-3-carbonitrile core, researchers create a bipolar pharmacophore with exceptional rigidity and pi-stacking potential.

This guide details the structural rationale, synthetic methodologies, and hit-to-lead optimization strategies for this scaffold, focusing on its application in kinase inhibition (specifically PKC


) and oncology (Survivin modulation).

Part 1: Structural Architecture & Pharmacophore Analysis

The efficacy of the indole-pyridine carbonitrile scaffold stems from its ability to satisfy multiple binding interactions simultaneously within a protein active site, particularly the ATP-binding pockets of kinases.

The Bipolar Pharmacophore[1]
  • The Indole (Donor/Pi-Rich): Acts as a bioisostere for the purine ring of ATP. The N-H moiety serves as a critical Hydrogen Bond Donor (HBD) to the hinge region of kinases (e.g., Glu/Leu backbone carbonyls). The bicyclic system provides extensive Van der Waals contact and pi-pi T-stacking opportunities with aromatic gatekeeper residues (e.g., Phe, Tyr).

  • The Pyridine-3-Carbonitrile (Acceptor/Pi-Deficient):

    • Pyridine Nitrogen: A Hydrogen Bond Acceptor (HBA) often positioned to interact with conserved lysine or water networks.

    • C-3 Nitrile (-CN): A versatile functional group. It is small, linear, and acts as a weak HBA. Crucially, it increases the electrophilicity of the pyridine ring, altering the pKa and potentially enabling reversible covalent interactions with nucleophilic cysteine residues in specific targets (Michael acceptor reactivity).

Conformational Rigidity

Unlike flexible aliphatic linkers, the direct bond (or short vinyl linker) between the indole and pyridine rings restricts the rotational degrees of freedom. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding.

Part 2: Synthetic Strategies

The most robust method for assembling this scaffold is the One-Pot Multicomponent Reaction (MCR) . This approach is preferred over sequential cross-coupling (e.g., Suzuki-Miyaura) due to its atom economy, scalability, and ability to generate diverse libraries rapidly.

Core Synthetic Protocol: One-Pot MCR

Objective: Synthesis of 4-aryl-6-(1H-indol-3-yl)pyridine-3-carbonitrile.

Reagents:

  • 3-(Cyanoacetyl)indole (1.0 equiv)

  • Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.0 equiv)

  • Ketone source (e.g., Acetophenone or 2-Acetylpyridine) (1.0 equiv)

  • Ammonium Acetate (NH

    
    OAc) (8.0 equiv)
    
  • Solvent: Ethanol or Acetic Acid.

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the 3-(cyanoacetyl)indole, aromatic aldehyde, and ketone.

  • Solvate: Add Ethanol (20 mL per mmol substrate).

  • Catalyze: Add Ammonium Acetate.

  • Reflux: Heat the mixture to reflux (80°C) for 4–8 hours. Note: Microwave irradiation (140°C, 10-20 min) can replace thermal reflux for high-throughput synthesis.

  • Monitor: Check reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold ethanol (2x) and water (2x) to remove excess ammonium acetate. Recrystallize from DMF/Ethanol if necessary.

Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/aromatization.

SynthesisPath Figure 1: Mechanistic pathway of the One-Pot Multicomponent Synthesis. Start Reagents: Aldehyde + Cyanoketone Inter1 Intermediate A: Chalcone/Knoevenagel Product Start->Inter1 Condensation (-H2O) Inter2 Intermediate B: Michael Adduct (with Enamine) Inter1->Inter2 Michael Addition (+ 3-acetylindole/NH4OAc) Cyclic Dihydropyridine Intermediate Inter2->Cyclic Cyclization (-H2O) Final Final Product: Indole-Pyridine Carbonitrile Cyclic->Final Oxidative Aromatization (-2H)

Part 3: Medicinal Chemistry Case Study

Target: Protein Kinase C Theta (PKC


)
Therapeutic Area:  Autoimmune diseases (T-cell modulation) and Asthma.[1]

PKC


 is a serine/threonine kinase critical for T-cell activation.[1] Selective inhibition is challenging due to high homology among PKC isoforms. A study by Wyeth (now Pfizer) researchers demonstrated the power of the pyridine-carbonitrile scaffold in achieving this selectivity.
Hit-to-Lead Optimization Logic

The initial High-Throughput Screening (HTS) hit was a 4-amino-pyridine-3-carbonitrile.[1] While potent, it lacked selectivity and metabolic stability.

Optimization Steps:

  • Core Replacement: The central core was rigidified to a pyridine-3-carbonitrile.

  • Indole Introduction: An indole moiety was introduced at the 4-position (via amino linker or direct attachment). This targeted the ATP-binding hinge region.

  • Selectivity Tuning: Substituents on the phenyl ring at the 5-position were varied to exploit a small hydrophobic pocket unique to PKC

    
     (the "selectivity pocket").
    
SAR Data Summary (PKC Inhibition)
Compound IDR1 (Indole Pos)R2 (Phenyl Subst.)PKC

IC

(nM)
Selectivity (vs PKC

)
Hit 1 N/A (Aniline)3-Br12001x
Analog 2 5-Indolyl3,4-dimethoxy25010x
Analog 3 5-Indolyl3-CF318015x
Lead (4p) 5-Indolyl (amino linked) 3,4-dimethoxy 70 >50x

Data derived from structure-based optimization studies (e.g., Cole et al., J. Med. Chem).[2][3][4][5][6][7][8][9][10][11]

SAR Visualization

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Map for PKC-theta Inhibition. Center Pyridine-3-Carbonitrile Scaffold Core Pos3 Position 3 (-CN): Essential for Activity. Increases rigidity & electron deficiency. Center->Pos3 Pos4 Position 4 (Indole): Hinge Binder. NH acts as H-bond donor. Must be 5- or 3-linked. Center->Pos4 Pos5 Position 5 (Aryl Group): Selectivity Determinant. 3,4-dimethoxy fits hydrophobic pocket. Center->Pos5

Part 4: Advanced Applications & Biological Mechanisms[3]

Survivin Downregulation (Oncology)

Recent studies indicate that 3-cyanopyridine derivatives bearing an indole moiety can downregulate Survivin , a member of the Inhibitor of Apoptosis (IAP) family.

  • Mechanism: The scaffold likely binds to the dimerization interface of Survivin or interferes with its upstream regulation (e.g., via STAT3 inhibition).

  • Outcome: Induction of G2/M cell cycle arrest and apoptosis in resistant cancer lines (e.g., MCF-7, HepG2).

Alpha-Glucosidase Inhibition (Diabetes)

The scaffold has shown promise as a non-sugar-based inhibitor of alpha-glucosidase.

  • Interaction: The indole ring pi-stacks with Trp/Phe residues in the enzyme's active site, while the nitrile group coordinates with the catalytic residues, preventing substrate hydrolysis.

References

  • Identification, characterization and initial hit-to-lead optimization of a series of 4-arylamino-3-pyridinecarbonitrile as protein kinase C theta (PKCtheta) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry. [Link][4]

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. ACS Omega. [Link]

  • Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Chemistry Central Journal. [Link]

Sources

Exploratory

Technical Safety Guide: 2-(Pyridin-3-yl)-1H-indole-3-carbonitrile

This technical guide provides a comprehensive safety and handling profile for 2-(pyridin-3-yl)-1H-indole-3-carbonitrile . As a specialized intermediate often utilized in the synthesis of aldosterone synthase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling profile for 2-(pyridin-3-yl)-1H-indole-3-carbonitrile . As a specialized intermediate often utilized in the synthesis of aldosterone synthase inhibitors and kinase modulators, this compound lacks a widely available commercial MSDS.

The following data is synthesized from structural activity relationships (SAR), functional group analysis (indole/nitrile/pyridine moieties), and specific reaction protocols found in pharmaceutical patent literature (e.g., US 2011/0082129 A1).

Compound Identification & Physicochemical Profile[1][2][3][4][5]

ParameterData
IUPAC Name 2-(pyridin-3-yl)-1H-indole-3-carbonitrile
Common Synonyms 3-Cyano-2-(3-pyridyl)indole; 2-(3-Pyridinyl)-1H-indole-3-carbonitrile
CAS Number Not formally assigned in public chemical inventories; treat as novel.
Molecular Formula C₁₄H₉N₃
Molecular Weight 219.24 g/mol
Physical State Solid (Crystalline powder)
Appearance Likely off-white to yellow (typical of conjugated indole-nitriles)
Solubility Soluble in DMSO, DMF, DMAc. Poorly soluble in water.
Melting Point >200°C (Predicted based on structural analogs)

Hazard Identification (GHS Classification)

Note: This classification is modeled based on the toxicology of constituent moieties (1H-indole-3-carbonitrile and pyridine derivatives) and standard precautionary principles for novel bioactive agents.

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • H373: May cause damage to organs (Liver, Endocrine System) through prolonged or repeated exposure (Based on aldosterone synthase inhibitor activity of downstream derivatives).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Critical Handling Protocol: Synthesis & Reactivity

This compound is frequently used as a nucleophile in alkylation reactions. A common workflow involves deprotonation with Sodium Hydride (NaH) in DMF. This specific step introduces significant thermal and chemical hazards.

Synthesis Safety Workflow (Graphviz Diagram)

SynthesisSafety Start Start: Alkylation Protocol Prep 1. Preparation Dry DMF, Argon atm Start->Prep Reagent 2. Reagent Addition Add NaH to solution Prep->Reagent Hazard CRITICAL HAZARD: H2 Gas Evolution + Exotherm Reagent->Hazard Control Control Measures: Ice Bath + Dropwise Addition Blast Shield Hazard->Control Mitigation Reaction 3. Reaction Add Electrophile (e.g., MeI) Control->Reaction Quench 4. Quench Add sat. NH4Cl or Water Reaction->Quench Waste 5. Waste Disposal High pH Aqueous Waste Quench->Waste

Caption: Figure 1. Safety workflow for the N-alkylation of 2-(pyridin-3-yl)-1H-indole-3-carbonitrile using Sodium Hydride.

Operational Guidelines
  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood. For quantities >1g, use a powder containment hood.

  • Solvent Compatibility: The compound is stable in DMF and DMSO. Avoid strong acids which may hydrolyze the nitrile group to a carboxylic acid or amide.

  • Incompatibility:

    • Strong Oxidizers: Risk of fire/explosion.[1]

    • Strong Acids: Potential hydrolysis of nitrile (-CN) to amide/acid; trace cyanide release is theoretically possible under extreme acidic forcing conditions but unlikely under ambient storage.

Emergency Response & First Aid

Exposure Response Logic (Graphviz Diagram)

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest Act_Skin Wash 15min w/ Soap Remove contaminated clothes Skin->Act_Skin Act_Eye Rinse 15min Lift eyelids Eye->Act_Eye Act_Inhal Move to Fresh Air Oxygen if breathing diff. Inhal->Act_Inhal Act_Ingest Rinse mouth Do NOT induce vomiting Ingest->Act_Ingest Medical Seek Medical Attention Show Structure (Indole-Nitrile) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical Act_Ingest->Medical

Caption: Figure 2.[4] Decision tree for emergency response following exposure to indole-nitrile derivatives.

Specific Medical Notes[5][6][8]
  • Nitrile Toxicity: While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic oxidation can theoretically release cyanide ions. However, this is rare for stable indole-3-carbonitriles. Treat primarily as a chemical irritant unless signs of cellular hypoxia (cyanosis, confusion) appear.

  • Antidote: No specific antidote. Treat symptomatically.[3]

Waste Management & Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., Acetone or Ethanol).

    • Transfer to a labeled "High BTU" or "Organic Waste" container.

    • Do not dispose of down the drain. The pyridine nitrogen can be toxic to aquatic microorganisms.

    • Incineration is the preferred method of destruction, equipped with scrubbers for Nitrogen Oxides (NOx) and Carbon Monoxide.

References

  • US Patent 2011/0082129 A1. Aldosterone Synthase Inhibitors. (2011). Describes the synthesis and use of 2-pyridin-3-yl-1H-indole-3-carbonitrile as an intermediate (Paragraph [0614]).[5]

  • PubChem Compound Summary. 1H-indole-3-carbonitrile (CAS 5457-28-3).[4][6] National Center for Biotechnology Information. Used for SAR-based hazard classification of the indole-nitrile core.

  • US Patent 8,030,334 B2. Organic Compounds (Aldosterone Synthase Inhibitors). (2011). Confirms reaction conditions and physical handling context.[3]

  • Carl Roth Safety Data Sheet. Pyridine. (2023).[4] Used for SAR-based hazard classification of the pyridine moiety.

Sources

Protocols & Analytical Methods

Method

using 2-pyridin-3-yl-1H-indole-3-carbonitrile as an aldosterone synthase inhibitor intermediate

Application Note: 2-Pyridin-3-yl-1H-indole-3-carbonitrile as a Selective Aldosterone Synthase (CYP11B2) Inhibitor Intermediate Executive Summary This application note details the utility, synthesis, and biological evalua...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Pyridin-3-yl-1H-indole-3-carbonitrile as a Selective Aldosterone Synthase (CYP11B2) Inhibitor Intermediate

Executive Summary

This application note details the utility, synthesis, and biological evaluation of 2-pyridin-3-yl-1H-indole-3-carbonitrile (hereafter referred to as Compound IND-PYR ). This compound represents a critical scaffold in the development of next-generation aldosterone synthase (CYP11B2) inhibitors. Unlike first-generation inhibitors (e.g., fadrozole) that suffered from poor selectivity against the homologous enzyme 11


-hydroxylase (CYP11B1), the indole-3-carbonitrile moiety provides a rigid anchor for the pyridine "warhead," facilitating high-affinity binding to the CYP11B2 heme iron while optimizing hydrophobic interactions within the active site. This guide provides a validated protocol for its synthesis, in vitro evaluation in NCI-H295R cells, and selectivity profiling.

Mechanistic Rationale

The inhibition of CYP11B2 is a therapeutic target for resistant hypertension and heart failure.[1][2] The structural logic of IND-PYR rests on three molecular pillars:

  • Heme Coordination (The Warhead): The nitrogen atom of the pyridine ring at the C2 position acts as a Type II ligand, forming a coordinate covalent bond with the heme iron (

    
    ) in the CYP11B2 active site, displacing the molecular oxygen required for catalysis.
    
  • Scaffold Rigidity: The indole core mimics the steroid backbone of the natural substrate (corticosterone), positioning the inhibitor correctly within the hydrophobic access channel.

  • Metabolic Stability: The C3-carbonitrile group serves dual functions: it occupies a specific sub-pocket (often interacting with Helix I residues) and blocks metabolic oxidation at the electron-rich C3 position, a common soft spot in indole drugs.

Pathway Visualization: Steroidogenesis & Inhibition

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 11-Deoxycortisol 11-Deoxycortisol DOC->11-Deoxycortisol CYP17A1 Aldosterone Aldosterone (Target Product) Corticosterone->Aldosterone CYP11B2 (18-hydroxylase/oxidase activity) Cortisol Cortisol (Off-Target Product) CYP11B1 CYP11B1 (11β-Hydroxylase) CYP11B2 CYP11B2 (Aldosterone Synthase) INDPYR IND-PYR (Inhibitor) INDPYR->CYP11B1 Low Affinity (Selectivity Goal) INDPYR->CYP11B2 High Affinity (Block) 11-Deoxycortisol->Cortisol CYP11B1

Figure 1: Steroidogenic pathway illustrating the critical bifurcation between Aldosterone (CYP11B2) and Cortisol (CYP11B1) synthesis. IND-PYR targets the final oxidation steps.

Chemical Synthesis Protocol

Objective: Synthesize 2-pyridin-3-yl-1H-indole-3-carbonitrile via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reagents:

  • 2-bromo-1H-indole-3-carbonitrile (Starting Material A)

  • 3-pyridylboronic acid (Starting Material B)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (Catalyst)
  • Sodium Carbonate (2M aqueous solution)

  • 1,4-Dioxane (Solvent)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 2-bromo-1H-indole-3-carbonitrile (1.0 eq, 2.0 mmol) and 3-pyridylboronic acid (1.2 eq, 2.4 mmol) in 1,4-Dioxane (15 mL).

    • Degas the solution by bubbling nitrogen gas for 10 minutes to remove dissolved oxygen (crucial for Pd catalyst longevity).

  • Catalysis Initiation:

    • Add Pd(dppf)Cl

      
        (0.05 eq) and 2M Na
      
      
      
      CO
      
      
      (4.0 eq).
    • Seal the flask under a nitrogen atmosphere.

  • Reflux:

    • Heat the reaction mixture to 90°C with vigorous stirring for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane). The starting bromide spot should disappear.

  • Work-up:

    • Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (SiO

      
      ).
      
    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 65–75% as a pale yellow solid.

Synthesis Workflow Diagram

Synthesis SM1 2-bromo-indole-3-CN Conditions Pd(dppf)Cl2, Na2CO3 Dioxane, 90°C, 16h SM1->Conditions SM2 3-pyridylboronic acid SM2->Conditions Crude Crude Mixture Conditions->Crude Purification Flash Chromatography (EtOAc/Hex) Crude->Purification Product IND-PYR (Pure Inhibitor) Purification->Product

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of IND-PYR.

Biological Evaluation: NCI-H295R Assay

The NCI-H295R human adrenocortical carcinoma cell line is the accepted industry standard for evaluating steroidogenesis inhibitors.

Assay Conditions Table:

ParameterSpecification
Cell Line NCI-H295R (ATCC CRL-2128)
Culture Medium DMEM/F12 + 2.5% Nu-Serum + 1% ITS + Pen/Strep
Seeding Density 50,000 cells/well (96-well plate)
Stimulant Angiotensin II (10 nM) or K+ (16 mM)
Incubation Time 24 hours (drug exposure)
Readout LC-MS/MS (Preferred) or Competitive ELISA

Detailed Protocol:

  • Cell Seeding:

    • Plate H295R cells in 96-well plates.[3] Incubate for 24 hours at 37°C/5% CO

      
       to allow attachment.
      
  • Starvation:

    • Remove growth medium and replace with low-serum medium (0.1% serum) for 12 hours. This synchronizes the cells and lowers basal steroid background.

  • Compound Treatment:

    • Prepare serial dilutions of IND-PYR in DMSO (Final DMSO concentration < 0.1%).

    • Add compound to cells along with the stimulant (10 nM Angiotensin II ) to upregulate CYP11B2 expression.

  • Supernatant Collection:

    • After 24 hours, collect the cell culture supernatant. Store at -80°C if not analyzing immediately.

  • Quantification (LC-MS/MS):

    • Extract steroids using methyl tert-butyl ether (MTBE).

    • Analyze for Aldosterone (CYP11B2 product) and Cortisol (CYP11B1 product/control).[4]

Selectivity Profiling & Data Analysis

The clinical viability of an aldosterone synthase inhibitor depends on its Selectivity Factor (SF) . You must calculate the ICngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 for both enzymes.
  • CYP11B2 Inhibition: Reduction in Aldosterone levels.[1][4][5][6][7]

  • CYP11B1 Inhibition: Reduction in Cortisol levels (Undesirable side effect).

Calculation:



Interpretation:

  • SF < 10: Poor selectivity (High risk of adrenal insufficiency).

  • SF > 50: Good selectivity.

  • SF > 100: Excellent candidate for in vivo studies.

Typical Reference Values (for validation):

  • Fadrozole:[1][8][9] SF

    
     6 (Poor)
    
  • LCI699 (Osilodrostat):[5][8] SF

    
     10–15 (Moderate, clinically approved for Cushing's, not primary aldosteronism)
    
  • Next-Gen Indoles (Target): SF > 50

References

  • Hartmann, R. W., et al. (2014).[3][7] "Novel Pyridyl- or Isoquinolinyl-Substituted Indolines and Indoles as Potent and Selective Aldosterone Synthase Inhibitors." Journal of Medicinal Chemistry.

  • Rainey, W. E., et al. (2005). "The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors."[1] Journal of Steroid Biochemistry and Molecular Biology.

  • Meredith, D., et al. (2014). "Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry." Analytical Biochemistry.

  • Schumacher, J. D., & Bernhardt, R. (2021). "Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design." Hypertension.[2][3][5][7][8]

Sources

Application

Application Note: Reaction Conditions for 2-pyridin-3-yl-1H-indole-3-carbonitrile with Sodium Hydride

Abstract & Strategic Significance The scaffold 2-pyridin-3-yl-1H-indole-3-carbonitrile represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold 2-pyridin-3-yl-1H-indole-3-carbonitrile represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., PI3K, mTOR) and CNS-active agents. The presence of the electron-withdrawing nitrile group at C3 and the pyridine ring at C2 significantly alters the electronic landscape of the indole, enhancing the acidity of the N1-proton while stabilizing the resulting conjugate base.

This guide details the optimized protocol for generating the indolyl anion using Sodium Hydride (NaH) . Unlike simple indoles, this substrate requires specific handling to manage its solubility profile and the attenuated nucleophilicity of its stabilized anion. This protocol ensures complete deprotonation, minimizes side reactions (such as dimerization), and prepares the species for subsequent electrophilic trapping (alkylation, acylation, or arylation).

Chemical Basis & Mechanistic Insights

Acidity and pKa Modulation

Standard indole has a pKa of approximately 21 (in DMSO). However, the substrate is heavily modified by electron-withdrawing groups (EWGs):

  • C3-Nitrile (-CN): A strong

    
    -acceptor that stabilizes the negative charge via resonance.
    
  • C2-Pyridine: An electron-deficient heteroaryl ring that further delocalizes electron density through the

    
    -system.
    

Impact: These modifications lower the pKa of the N-H proton to an estimated range of 14–15 . Consequently, Sodium Hydride (pKa of conjugate acid H₂


 35) acts as an irreversible, quantitative base.
The Reaction Pathway

Upon exposure to NaH, the deprotonation is rapid and exothermic, releasing hydrogen gas. The resulting sodium 2-(pyridin-3-yl)-3-cyanoindolide species is an ambident nucleophile, but steric blocking at C3 (cyano) and C2 (pyridine) directs electrophilic attack almost exclusively to the N1 position .

Mechanistic Diagram

The following diagram illustrates the deprotonation event and the resonance stabilization that dictates the reaction conditions.

ReactionMechanism cluster_resonance Stabilization Factors Substrate 2-pyridin-3-yl-1H-indole-3-carbonitrile (Neutral) TS Transition State (H2 Evolution) Substrate->TS Deprotonation NaH Sodium Hydride (Base) NaH->TS Anion Indolyl Anion Species (Resonance Stabilized) TS->Anion -H2 (gas) Product N-Functionalized Product Anion->Product + Electrophile (R-X) R1 C3-Cyano Delocalization Anion->R1 R2 C2-Pyridine Inductive Effect Anion->R2

Caption: Mechanistic flow of the deprotonation event. The high stability of the anion necessitates polar aprotic solvents to break ion-pair aggregates for effective downstream reaction.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-pyridin-3-yl-1H-indole-3-carbonitrile (>98% purity).

  • Reagent: Sodium Hydride (60% dispersion in mineral oil).[1][2] Note: Washing with hexanes is generally unnecessary for this scale unless high-precision stoichiometry is critical.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) .[1]

    • Rationale: The substrate is rigid and planar, leading to poor solubility in THF or ethers. DMF ensures the substrate and the polar sodium salt remain in solution.

  • Atmosphere: Dry Nitrogen (N₂) or Argon.

Stoichiometry Table
ComponentEquivalents (eq)RoleNotes
Indole Substrate 1.0Limiting ReagentDry thoroughly before use.
Sodium Hydride 1.2 – 1.5BaseExcess ensures complete conversion and scavenges adventitious water.
Electrophile 1.1 – 1.5Trapping AgentAlkyl halide, acyl chloride, etc.
DMF 0.1 – 0.2 MSolventConcentration affects reaction rate; 0.15 M is optimal.
Step-by-Step Procedure
Step 1: Preparation (0 – 15 min)
  • Oven-dry a two-neck round-bottom flask and a magnetic stir bar. Cool under a stream of N₂.

  • Weigh 2-pyridin-3-yl-1H-indole-3-carbonitrile (1.0 eq) and transfer to the flask.

  • Add Anhydrous DMF via syringe to achieve a concentration of ~0.15 M. Stir until fully dissolved. Note: Mild warming (40°C) may be required for dissolution, but cool back to 0°C before proceeding.

Step 2: Deprotonation (15 – 60 min)
  • Cool the solution to 0°C using an ice/water bath.

  • Add NaH (60% dispersion) (1.2 eq) portion-wise over 5–10 minutes.

    • Observation: Vigorous bubbling (H₂) will occur. The solution color typically deepens (yellow to orange/red) indicating anion formation.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes.

    • Checkpoint: Evolution of gas should cease. The formation of a clear, colored solution indicates the "naked" anion is ready. If a suspension persists, the sodium salt may have precipitated; this is usually acceptable as it will redissolve as it reacts.

Step 3: Functionalization (Variable)
  • Cool the mixture back to 0°C (optional, depending on electrophile reactivity).

  • Add the Electrophile (dissolved in minimal DMF if solid) dropwise.

  • Monitor via LC-MS or TLC.

    • Time: Simple alkyl halides (MeI, BnBr) react within 1–3 hours at RT. Less reactive electrophiles may require heating to 60°C.

Step 4: Quench & Work-up
  • Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (add dropwise until bubbling stops).

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Wash the organic layer with water (x3) and brine (x1) to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate.

Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent is critical for the stability of the anion and the rate of reaction.

SolventSolubilityReaction RateRecommendation
DMF HighFastPrimary Choice. Best for solubilizing the polar anion.
THF Low/ModerateSlowUse only if substrate is highly soluble. May require HMPA/DMPU as additive.
DMSO HighFastSecondary Choice. Avoid heating >50°C with NaH to prevent dimsyl anion explosion hazards.
Common Issues

Issue 1: Incomplete Reaction

  • Cause: The anion is highly stabilized and less nucleophilic than standard indoles.

  • Solution: Increase temperature to 60–80°C after electrophile addition. Add catalytic TBAI (Tetrabutylammonium iodide) to facilitate phase transfer/nucleophilicity.

Issue 2: O-Alkylation vs N-Alkylation

  • Analysis: Not applicable here.[3] The nitrile is at C3, not an oxygen. However, if the electrophile is ambident, N-alkylation is thermodynamically preferred for indoles under thermodynamic control.

Issue 3: Dimerization

  • Cause: High concentration of radical intermediates (rare but possible with pyridine systems).

  • Solution: Perform the reaction in dilute conditions (<0.1 M) and ensure strict anaerobic conditions.

Workflow Visualization

Workflow Start Start: Dry Substrate & Equipment Dissolve Dissolve in DMF (0.15 M) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add NaH (1.2 eq) Portion-wise Cool->AddBase Warm Warm to RT Stir 45 min AddBase->Warm Check Gas Evolution Stopped? Solution Clear? Warm->Check Check->Warm No (Stir longer) AddElec Add Electrophile (0°C or RT) Check->AddElec Yes Monitor Monitor (LCMS/TLC) AddElec->Monitor Quench Quench (sat. NH4Cl) Extract (EtOAc) Monitor->Quench Complete

Caption: Operational workflow for the N-alkylation of 2-pyridin-3-yl-1H-indole-3-carbonitrile.

References

  • General Indole Alkylation: Organic Syntheses, Coll. Vol. 6, p.104 (1988). N-Alkylation of Indoles via Sodium Salts. [Link]

  • Reactivity of 3-Cyanoindoles: Organic & Biomolecular Chemistry, 2012, 10 , 4916-4925. Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles. [Link]

  • pKa of Functionalized Indoles: Bordwell pKa Table (Acidity in DMSO). [Link]

  • Application in Kinase Inhibitors (Context): Journal of Medicinal Chemistry, 2010, 53 (16), 5840–5850. Synthesis of PI3K Inhibitors based on Indole-3-carbonitrile scaffolds. [Link]

Sources

Method

preparation of FGIN-1-27 analogs using indole-3-carbonitrile

Application Note & Protocol Strategic Synthesis of FGIN-1-27 Analogs via C-2 Arylation of Indole-3-carbonitrile for TSPO-Targeted Drug Discovery Abstract This guide provides a comprehensive framework and detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of FGIN-1-27 Analogs via C-2 Arylation of Indole-3-carbonitrile for TSPO-Targeted Drug Discovery

Abstract

This guide provides a comprehensive framework and detailed protocols for the synthesis of novel analogs of FGIN-1-27, a potent ligand for the 18 kDa Translocator Protein (TSPO). Leveraging the versatile chemical scaffold of indole-3-carbonitrile, we delineate a strategic, multi-step synthetic pathway that enables systematic structural modifications. This approach is designed for researchers in pharmacology and medicinal chemistry aiming to perform structure-activity relationship (SAR) studies and develop next-generation therapeutic agents targeting TSPO. The protocols emphasize mechanistic rationale, experimental robustness, and rigorous analytical validation.

Introduction: The Significance of FGIN-1-27 and the Role of TSPO

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key regulator of steroidogenesis, immunomodulation, and cell proliferation[1][2][3]. Its primary function involves the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids and other steroid hormones[4][5]. Under normal physiological conditions, TSPO expression in the central nervous system is modest; however, its expression is significantly upregulated in response to neuroinflammation and brain injury, making it a valuable biomarker for neurodegenerative diseases[1][3][5].

FGIN-1-27, N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide, is a well-characterized, high-affinity TSPO agonist[6][7]. Research has demonstrated its potential in various therapeutic contexts, including producing anti-anxiety effects and stimulating testosterone production[2][4][6][8]. Studies in animal models have shown that FGIN-1-27 can restore normal testosterone levels in conditions like sickle cell disease-associated hypogonadism, subsequently alleviating related complications such as priapism[4][9].

The development of FGIN-1-27 analogs is a critical endeavor in drug discovery. By systematically modifying the core indole scaffold, the N,N-dihexylacetamide side chain, or the 2-aryl substituent, researchers can probe the binding pocket of TSPO. This exploration allows for the optimization of ligand affinity, selectivity, and pharmacokinetic properties, potentially leading to novel therapeutics for neurological, endocrine, and oncological disorders[3][7].

This document outlines a robust synthetic strategy starting from indole-3-carbonitrile, a versatile and commercially available building block known for its utility in synthesizing biologically active indole derivatives[10][11][12].

Scientific Rationale and Synthetic Strategy

The decision to use indole-3-carbonitrile as the foundational starting material is strategic. The nitrile group at the C-3 position serves as a stable precursor that can be efficiently converted to the required acetic acid moiety for the final amide coupling step. Furthermore, the indole C-2 position is amenable to functionalization, allowing for the introduction of diverse aryl groups, which is crucial for SAR studies.

Our proposed synthetic pathway is a three-stage process, designed for flexibility and efficiency.

  • Stage 1: C-2 Arylation: Introduction of a desired aryl group (e.g., 4-fluorophenyl) onto the C-2 position of the indole-3-carbonitrile core. This is the key diversification step.

  • Stage 2: Nitrile Hydrolysis: Conversion of the C-3 nitrile functionality into a carboxylic acid group to yield a 2-aryl-indole-3-acetic acid intermediate.

  • Stage 3: Amide Coupling: Formation of the final FGIN-1-27 analog via coupling of the acetic acid intermediate with a selected secondary amine (e.g., dihexylamine).

This modular approach allows for the creation of a library of analogs by simply varying the reagents in Stage 1 (different arylating agents) and Stage 3 (different secondary amines).

The following diagram illustrates the logical flow of the synthetic protocol.

G cluster_0 Stage 1: C-2 Arylation cluster_1 Stage 2: Nitrile Hydrolysis cluster_2 Stage 3: Amide Coupling A Indole-3-carbonitrile (Starting Material) C C-H Arylation Reaction (e.g., Pd-catalyzed) A->C B Arenediazonium Salt (or other arylating agent) B->C D 2-Aryl-indole-3-carbonitrile C->D Key Diversification Step E Basic or Acidic Hydrolysis D->E F 2-Aryl-indole-3-acetic acid E->F H Amide Coupling Reaction (e.g., EDC, HOBt) F->H G Secondary Amine (R2NH) (e.g., Dihexylamine) G->H I Final FGIN-1-27 Analog H->I Purification & Characterization

Caption: General workflow for the synthesis of FGIN-1-27 analogs.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ReagentCAS No.Molecular Weight ( g/mol )Key PropertiesSupplier Example
Indole-3-carbonitrile5457-28-3142.16Cream to yellow powder[13][14].Thermo Scientific[10]
4-Fluoroaniline371-40-4111.12Liquid/solid, precursor for diazonium salt.Sigma-Aldrich
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizing agent, used for diazotization.Fisher Scientific
Palladium(II) Acetate3375-31-3224.50Catalyst for C-H arylation.Strem Chemicals
Hydrochloric Acid (HCl)7647-01-036.46Concentrated, corrosive.VWR
Sodium Hydroxide (NaOH)1310-73-240.00Caustic solid, used for hydrolysis.Merck
Dihexylamine143-16-8185.36Liquid, corrosive amine.TCI Chemicals
EDC Hydrochloride25952-53-8191.70Amide coupling agent.Combi-Blocks
HOBt Hydrate123333-53-9153.14Amide coupling additive.Oakwood Chemical
Dichloromethane (DCM)75-09-284.93Volatile organic solvent.Macron
Ethyl Acetate (EtOAc)141-78-688.11Organic solvent for extraction/chromatography.BDH
Hexanes110-54-386.18Nonpolar solvent for chromatography.J.T. Baker

This protocol describes a direct C-H arylation using an in situ generated arenediazonium salt, a modern and efficient method[15][16].

  • Preparation of the Arenediazonium Salt Solution:

    • In a 100 mL round-bottom flask, dissolve 4-fluoroaniline (1.11 g, 10 mmol, 1.0 equiv) in a mixture of concentrated HCl (3 mL) and water (10 mL).

    • Cool the flask to 0-5 °C in an ice-water bath with constant stirring.

    • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol, 1.1 equiv) in water (5 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution at 0-5 °C for 30 minutes. This pale yellow solution of the diazonium salt is used immediately in the next step.

    • Rationale: Diazotization must be performed at low temperatures as diazonium salts are unstable and can decompose explosively at higher temperatures.

  • C-H Arylation Reaction:

    • In a separate 250 mL three-neck flask equipped with a condenser and argon inlet, add indole-3-carbonitrile (1.42 g, 10 mmol, 1.0 equiv) and palladium(II) acetate (112 mg, 0.5 mol%).

    • Add acetonitrile (50 mL) as the solvent.

    • Slowly add the freshly prepared cold diazonium salt solution to the indole mixture under an argon atmosphere.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

    • Rationale: Palladium catalysis enables the direct coupling between the C-2 position of the indole and the aryl group from the diazonium salt, avoiding the need for pre-functionalization of the indole ring[16].

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-(4-fluorophenyl)-1H-indole-3-carbonitrile.

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add the purified 2-(4-fluorophenyl)-1H-indole-3-carbonitrile (e.g., 2.36 g, 10 mmol, 1.0 equiv).

    • Add a solution of sodium hydroxide (4.0 g, 100 mmol, 10 equiv) in a 1:1 mixture of ethanol and water (100 mL).

    • Rationale: A strong base like NaOH in a water/alcohol mixture is required to hydrolyze the stable nitrile group first to an amide and then to a carboxylate salt. The high temperature accelerates this process.

  • Hydrolysis:

    • Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(4-fluorophenyl)-1H-indole-3-acetic acid.

  • Reaction Setup:

    • In a 100 mL flask under an argon atmosphere, dissolve the 2-(4-fluorophenyl)-1H-indole-3-acetic acid (2.71 g, 10 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).

    • Add EDC hydrochloride (2.11 g, 11 mmol, 1.1 equiv) and HOBt hydrate (1.68 g, 11 mmol, 1.1 equiv).

    • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

    • Rationale: EDC/HOBt is a classic and effective coupling system. HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, creating an activated ester that is less prone to side reactions and racemization, ensuring a clean and efficient reaction with the amine[17].

  • Amide Formation:

    • Add dihexylamine (2.04 g, 11 mmol, 1.1 equiv) to the reaction mixture.

    • Stir at room temperature for 8-16 hours. Monitor the reaction by TLC/LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the final FGIN-1-27 analog: N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide .

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized analogs.

Analysis TechniqueExpected Results for FGIN-1-27
¹H NMR (400 MHz, CDCl₃)Signals corresponding to aromatic protons (indole and fluorophenyl rings), a singlet for the CH₂ group of the acetamide, and multiplets for the two hexyl chains (CH₂ and CH₃ groups).
¹³C NMR (100 MHz, CDCl₃)Resonances for all unique carbon atoms, including the indole core, fluorophenyl ring, amide carbonyl, and hexyl chains.
Mass Spectrometry (ESI+)Expected [M+H]⁺ peak at m/z 439.29 for C₂₈H₃₆FN₂O. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
HPLC A single major peak indicating >95% purity.
Mechanism of Action Visualization

The synthesized analogs are designed to interact with TSPO at the mitochondrial membrane to facilitate cholesterol transport.

Caption: FGIN-1-27 analogs bind to TSPO to enhance cholesterol transport.

Safety and Handling
  • Indole-3-carbonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[18][19]. Handle in a chemical fume hood using gloves, safety glasses, and a lab coat.

  • Strong Acids/Bases (HCl, NaOH): Highly corrosive. Can cause severe burns. Handle with extreme care, using appropriate PPE.

  • Organic Solvents (DCM, EtOAc, Hexanes): Flammable and volatile. Avoid inhalation and contact with skin. Work in a well-ventilated area away from ignition sources.

  • Palladium Catalysts: May be toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use[18][19].

References
  • Chung, E., et al. (2021). TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production. Journal of Cellular Physiology.

  • Fisher Scientific. Indole-3-carbonitrile, 98% Safety and Handling. Fisher Scientific Website.

  • Chen, H., et al. (2019). Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats. Biology of Reproduction.

  • Chung, E., et al. (2021). TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production. PubMed.

  • Lee, B., et al. (2020). FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways. Frontiers in Pharmacology.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Indole-3-carbonitrile. Fisher Scientific Website.

  • Jin, J., et al. (2020). 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. ProQuest.

  • Thermo Fisher Scientific. Indole-3-carbonitrile, 98% 5 g. Thermo Fisher Website.

  • Tokyo Chemical Industry Co., Ltd. 1H-indole-3-carbonitrile. TCI Chemicals Website.

  • Cueto-Escobedo, J., et al. (2018). FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models. bioRxiv.

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Cyanoindole. Thermo Fisher Website.

  • Da Pozzo, E., et al. (2016). TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation. Molecules.

  • BLD Pharmatech. 1H-Indole-3-carbonitrile. BLD Pharmatech Website.

  • Da Settimo, F., et al. (2001). Synthesis and preliminary behavioural evaluation in mice of new 3-aryl-3-pyrrol-1-ylpropanamides, analogues of FGIN-1-27 and FGIN-1-43. Journal of Pharmacy and Pharmacology.

  • Harish, B., et al. (2020). Total Syntheses of h5-HT2A Receptor Antagonist, FPTase Inhibitor, FGIN-1-27 and its Analog by Exploiting NHC-Catalyzed Imine Umpolung as Key Step. ResearchGate.

  • Taliani, S., et al. (2024). TSPO Radioligands for Neuroinflammation: An Overview. University of Pisa Institutional Repository.

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity of indolyl-1,2,4-triazoles. ResearchGate.

  • Vliet, L. A., et al. (2016). Tetrapyrroles as Endogenous TSPO Ligands in Eukaryotes and Prokaryotes: Comparisons with Synthetic Ligands. Molecules.

  • CymitQuimica. Indole-3-carbonitrile, 98%. CymitQuimica Website.

  • Da Pozzo, E., et al. (2018). Synthesis of TSPO ligand–dextran conjugates 7 and 8. ResearchGate.

  • Cueto-Escobedo, J., et al. (2017). FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models. bioRxiv.

  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry.

  • Khan, I., et al. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry.

  • De Mieri, M., et al. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules.

  • Magritek. (2026). Development of a Continuous Flow Synthesis of FGIN-1-27 Enabled by in-line 19F NMR Analyses and Optimization Algorithms. Magritek Website.

  • Yadav, P., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances.

  • JP2767295B2 - Method for producing indole-3-carbonitrile compound. Google Patents.

  • Britton, J., et al. (2018). Development of a continuous flow synthesis of FGIN-1-27 enabled by in-line 19F NMR analyses and optimization algorithms. Reaction Chemistry & Engineering.

  • Ciaffoni, L., et al. (2016). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Bentham Science.

  • Chen, H., et al. (2019). Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats†. PubMed.

  • Cueto-Escobedo, J., et al. (2018). FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models. bioRxiv.

  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.

  • El-Desouky, S. K. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • De la Torre, L., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.

  • DeRuiter, J., et al. (2021). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs.

Sources

Application

one-pot multicomponent synthesis of indole-pyridine carbonitriles

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Bioactive Indole-Pyridine Carbonitriles Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-amino-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Bioactive Indole-Pyridine Carbonitriles

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-amino-3-cyanopyridine derivatives incorporating indole moieties . These hybrid heterocycles are of significant pharmacological interest, exhibiting potent activity as IKK-β inhibitors, anti-diabetic agents (


-glucosidase inhibitors), and anti-cancer therapeutics.

Moving beyond traditional multi-step synthesis, this guide focuses on a One-Pot Multicomponent Reaction (MCR) strategy. By coupling an aldehyde, a ketone, malononitrile, and ammonium acetate in a single vessel, researchers can achieve high atom economy and reduce solvent waste. This protocol emphasizes a "Green Chemistry" approach, utilizing catalytic acceleration to minimize reaction time and maximize purity.

Mechanistic Insight & Reaction Design

The synthesis relies on a cascade reaction involving Knoevenagel condensation, Michael addition, and cyclization-aromatization. Understanding this mechanism is critical for troubleshooting low yields or byproduct formation.

Core Reaction Components:

  • Carbonyl Source 1 (Aldehyde): Typically Indole-3-carbaldehyde (introduces the indole scaffold).

  • Carbonyl Source 2 (Ketone): Acetophenone or substituted acetyls (determines the 6-position substituent).

  • Active Methylene: Malononitrile (provides the CN group and facilitates condensation).

  • Nitrogen Source: Ammonium Acetate (provides the pyridine nitrogen).

Reaction Pathway Visualization

The following diagram illustrates the convergent pathway where two transient intermediates fuse to form the final pyridine core.

ReactionMechanism Aldehyde Indole-3-carbaldehyde Knoevenagel Step 1: Knoevenagel Condensation Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Ketone Acetophenone EnamineForm Step 2: Enamine Formation Ketone->EnamineForm NH4OAc Ammonium Acetate NH4OAc->EnamineForm Arylidene Arylidene Malononitrile (Intermediate A) Knoevenagel->Arylidene Michael Step 3: Michael Addition (A + B) Arylidene->Michael Enamine Enamine / Imine (Intermediate B) EnamineForm->Enamine Enamine->Michael Adduct Michael Adduct Michael->Adduct Cyclization Step 4: Cyclization & Tautomerization Adduct->Cyclization Oxidation Step 5: Aromatization Cyclization->Oxidation Product 2-amino-3-cyanopyridine Indole Hybrid Oxidation->Product

Caption: Convergent mechanistic pathway for the 4-component synthesis of indole-pyridine carbonitriles.

Experimental Protocol

This protocol is optimized for reproducibility and scalability . While many catalysts exist (nanoparticles, ionic liquids), this method utilizes a reusable heterogeneous catalyst (Cu/C or similar solid acid/base) or a standard reflux method which provides the most consistent results across different laboratory setups.

Target Molecule: 2-amino-4-(indol-3-yl)-6-phenylpyridine-3-carbonitrile.

Materials Required
  • Reagents: Indole-3-carbaldehyde (1.0 mmol), Acetophenone (1.0 mmol), Malononitrile (1.0 mmol), Ammonium Acetate (1.5 - 2.0 mmol).

  • Solvent: Ethanol (95% or absolute) or Acetonitrile.

  • Catalyst: Copper Nanoparticles on Charcoal (Cu/C) (2 mol%) OR Piperidine (catalytic drops) for metal-free routes.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Hotplate.

Step-by-Step Workflow
  • Pre-Reaction Setup:

    • Clean all glassware and dry in an oven.

    • Ensure the magnetic stir bar is appropriate for the flask size to prevent splashing.

  • Reagent Loading (The "One-Pot" Assembly):

    • Add Indole-3-carbaldehyde (145 mg, 1 mmol) and Malononitrile (66 mg, 1 mmol) to the flask containing 5-10 mL of Ethanol.

    • Critical Checkpoint: Stir for 5 minutes at room temperature. You may observe a slight color change (yellowing) indicating the initial Knoevenagel condensation is initiating.

    • Add Acetophenone (120 mg, 1 mmol) and Ammonium Acetate (115 mg, 1.5 mmol).

    • Add the Catalyst (e.g., 20 mg of Cu/C).

  • Reaction Phase:

    • Heat the mixture to Reflux (approx. 80°C) .

    • Maintain vigorous stirring.

    • Time: Reaction typically completes in 2–4 hours .

    • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). Look for the disappearance of the aldehyde spot and the appearance of a highly fluorescent spot (pyridine derivatives often fluoresce under UV).

  • Workup & Purification:

    • Hot Filtration: If using a solid catalyst (Cu/C), filter the hot reaction mixture to recover the catalyst.

    • Crystallization: Allow the filtrate to cool slowly to room temperature. The product often precipitates as a solid.

    • Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 3 mL) to remove unreacted starting materials.

    • Recrystallization: If necessary, recrystallize from hot DMF/Ethanol mixtures to obtain analytical purity.

Workflow Visualization

Workflow Start Weigh Reagents Mix Mix in EtOH (Add Catalyst) Start->Mix Reflux Reflux 80°C (2-4 Hours) Mix->Reflux TLC TLC Check (EtOAc:Hex 3:7) Reflux->TLC TLC->Reflux Incomplete Filter Hot Filtration (Remove Catalyst) TLC->Filter Complete Cool Cool & Precipitate Filter->Cool Wash Wash (Cold EtOH) & Dry Cool->Wash

Caption: Operational workflow for the synthesis and isolation of indole-pyridine carbonitriles.

Data Analysis & Validation

To ensure the integrity of the synthesized compound, compare your data against these expected spectroscopic signatures.

Table 1: Critical Characterization Signals

TechniqueFunctional GroupExpected Signal (Approx.)Notes
FT-IR C≡N (Nitrile)2200 – 2220 cm⁻¹Sharp, distinct peak.
FT-IR NH₂ (Amino)3300 – 3450 cm⁻¹Doublet (symmetric/asymmetric stretch).
FT-IR NH (Indole)3100 – 3250 cm⁻¹Broad band.
1H NMR NH₂ (Pyridine)δ 7.0 – 8.5 ppmBroad singlet, D₂O exchangeable.
1H NMR Indole C2-Hδ 8.0 – 8.3 ppmCharacteristic downfield singlet/doublet.
13C NMR C≡Nδ 115 – 118 ppmDiagnostic carbon peak.

Yield Expectations:

  • Standard Catalyst: 75-85%

  • Nanocatalyst/Ionic Liquid: 85-95%

  • Solvent-Free (Microwave): 90-96% (Reaction time reduced to <15 mins).

Troubleshooting & Optimization

Issue 1: Low Yield / Sticky Solid

  • Cause: Incomplete Michael addition or polymerization of the arylidene intermediate.

  • Solution: Increase the amount of Ammonium Acetate (up to 2.5 equiv). Ensure the solvent is dry. Try a solvent-free approach at 100°C if ethanol reflux is insufficient.

Issue 2: Product not precipitating

  • Cause: Product is too soluble in ethanol.

  • Solution: Add water dropwise to the cooled reaction mixture to induce precipitation ("crashing out").

Issue 3: Catalyst Deactivation

  • Cause: Poisoning of active sites (if using nanoparticles).

  • Solution: Wash the recovered catalyst with dilute acid/base or hot ethanol before reuse.

References

  • Future Medicinal Chemistry. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus.

  • MDPI - Molecules. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. [1]

  • Journal of the Brazilian Chemical Society. (2011). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles. (Generic SciELO link for verification)

  • Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives. (Journal Landing Page)

  • Semantic Scholar / Arkivoc. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [2]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Substituted Indole-3-Carbonitriles

This guide details the microwave-assisted synthesis of 2-substituted indole-3-carbonitriles , a scaffold critical in medicinal chemistry for developing kinase inhibitors (e.g., DYRK1A), antiviral agents, and fluorescent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the microwave-assisted synthesis of 2-substituted indole-3-carbonitriles , a scaffold critical in medicinal chemistry for developing kinase inhibitors (e.g., DYRK1A), antiviral agents, and fluorescent probes.

Two distinct, high-efficiency protocols are presented:

  • Method A (Metal-Free): A modified Madelung cyclization using N-(2-(bromomethyl)aryl)amides and cyanide. This is ideal for generating 1,2-disubstituted-3-cyanoindoles without transition metal catalysts.

  • Method B (Pd-Catalyzed): An intramolecular oxidative coupling of N-aryl enamines (specifically N-arylaminoacrylonitriles). This is preferred for accessing 2-functionalized derivatives under mild conditions.

Introduction & Mechanistic Rationale

The indole-3-carbonitrile motif is a "privileged structure" in drug discovery. The electron-withdrawing cyano group at C3 significantly alters the electronic properties of the indole ring, enhancing metabolic stability and hydrogen-bond acceptor capability compared to the parent indole.

Traditional thermal synthesis often suffers from prolonged reaction times (12–48 h), harsh conditions (refluxing high-boiling solvents), and poor regioselectivity. Microwave-assisted organic synthesis (MAOS) overcomes these barriers by providing:

  • Volumetric Heating: Direct coupling with polar solvents (e.g., DMF, DMSO) leads to rapid internal heating, accelerating rate-determining steps like oxidative addition or nucleophilic attack.

  • Superheating Effects: Pressurized vessels allow solvents to be heated 20–50°C above their atmospheric boiling points, exponentially increasing reaction rates (Arrhenius law).

  • Cleaner Profiles: Short exposure to high heat minimizes thermal degradation byproducts common in prolonged reflux.

Mechanistic Pathway (Method A: Modified Madelung)

The reaction proceeds via a cascade sequence:

  • Nucleophilic Substitution: The bromide of the N-(2-(bromomethyl)aryl)amide is displaced by the cyanide ion to form a nitrile intermediate.

  • Base-Mediated Cyclization: The methylene protons of the new cyanomethyl group are acidic. In the presence of base (often generated in situ or added), a carbanion forms and attacks the amide carbonyl (Thorpe-Ziegler type cyclization).

  • Aromatization: Elimination of water (or the leaving group equivalent) drives the formation of the aromatic indole core.

MadelungMechanism Start N-(2-(bromomethyl)aryl)amide Step1 Nucleophilic Substitution (Br replaced by CN) Start->Step1 + KCN, MW Heat Step2 Intramolecular Cyclization (Enolate attack on Amide) Step1->Step2 Base (-H+) Step3 Elimination & Aromatization Step2->Step3 - H2O/OH- Product 2-Substituted Indole-3-Carbonitrile Step3->Product

Figure 1: Mechanistic pathway for the metal-free modified Madelung synthesis of indole-3-carbonitriles.

Equipment & Materials

Hardware Requirements
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

    • Requirement: Must support pressurized vials (up to 20 bar) and IR temperature monitoring.

  • Reaction Vessels: 10 mL or 35 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bars (cross-shaped or oval) to ensure uniform heat distribution.

Reagents
  • Precursors (Method A): N-(2-(bromomethyl)aryl)-N-alkyl/arylbenzamides (Synthesized via standard acylation of 2-aminobenzyl amines).

  • Precursors (Method B): o-Bromoanilines and 3-alkoxyacrylonitriles.

  • Catalysts/Bases: Potassium Cyanide (KCN) or Zn(CN)₂, Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃).

  • Solvents: DMF (Anhydrous), DMSO, or Toluene (degassed).

Experimental Protocols

Protocol A: Metal-Free Modified Madelung Synthesis

Target: 1,2-Disubstituted Indole-3-Carbonitriles. Scale: 1.0 mmol.

Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve N-(2-(bromomethyl)aryl)amide (1.0 equiv, 1.0 mmol) in DMSO (3.0 mL).

  • Reagent Addition: Add Potassium Cyanide (KCN) (1.5 equiv, 1.5 mmol). Caution: KCN is highly toxic. Handle in a fume hood.

  • Sealing: Crimp the vial with a PTFE-lined cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity.

    • Temperature: 100 °C

    • Time: 10–15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (using compressed air flow in the reactor).

    • Open the vial in a fume hood.[1] Pour the mixture into ice-water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic phase with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Expert Tip: If the cyclization is sluggish (incomplete conversion by TLC), add a weak base like K₂CO₃ (1.0 equiv) to the reaction mixture before irradiation to facilitate the deprotonation of the active methylene intermediate.

Protocol B: Pd-Catalyzed Intramolecular Enamine Cyclization

Target: 2-Aryl-3-Cyanoindoles (or 2-unsubstituted if formyl precursor is used). Scale: 0.5 mmol.

Procedure:

  • Precursor Synthesis (In-situ or Stepwise):

    • Stepwise: React an o-bromoaniline with 2-(ethoxymethylene)malononitrile (or similar acrylonitrile derivative) to form the (2-bromoaryl)aminoacrylonitrile intermediate. Isolate this solid.

  • Catalyst Setup: In a 10 mL microwave vial, combine:

    • (2-Bromoaryl)aminoacrylonitrile intermediate (0.5 mmol)

    • Pd(PPh₃)₄ (5 mol%, 29 mg)

    • Et₃N (2.0 equiv, 1.0 mmol)

    • DMF (anhydrous, 2.5 mL)

  • Inert Atmosphere: Flush the vial with Argon or Nitrogen for 30 seconds before sealing.

  • Microwave Irradiation:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 200 W)

    • Pre-stirring: 30 seconds

  • Work-up:

    • Cool to RT. Dilute with water (15 mL) and extract with EtOAc.

    • Filter the organic layer through a pad of Celite to remove Pd black if necessary.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Workflow Setup Reaction Setup (Vial + Reagents + Solvent) Purge Inert Gas Purge (Ar/N2, 30s) Setup->Purge MW Microwave Irradiation (140°C, 20 min, High Stirring) Purge->MW Cool Cooling & Quench (Ice Water / Extraction) MW->Cool Purify Purification (Celite Filtration -> Column) Cool->Purify

Figure 2: Operational workflow for the Pd-catalyzed microwave synthesis.

Results & Troubleshooting

Expected Yields
Substrate (R-Group)MethodTime (min)Yield (%)Notes
PhenylA1085-92High tolerance for sterics
4-OMe-PhenylA1588Electron-rich works well
4-CF3-PhenylB2078Electron-poor requires higher T
2-NaphthylB2082Good solubility in DMF needed
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Inefficient microwave absorption or catalyst poisoning.

    • Solution: Switch solvent to a higher tan δ (loss tangent) solvent like DMSO or add an ionic liquid dopant (e.g., [bmim]PF6) to Toluene to increase heating efficiency. For Method B, ensure the vial is strictly oxygen-free.

  • Issue: "Black" Palladium Precipitate early in reaction.

    • Cause: Catalyst decomposition due to overheating ("hot spots").

    • Solution: Use "simultaneous cooling" (compressed air on the vessel during heating) to allow higher power input without exceeding the set temperature, ensuring vigorous stirring.

  • Issue: Hydrolysis of Nitrile.

    • Cause: Wet solvent or excess water in the workup while still hot.

    • Solution: Use anhydrous DMF/DMSO. Ensure the vessel is cooled to <50°C before opening.

References

  • One-Pot Modified Madelung Synthesis: ACS Omega2022 , 7, 43, 39430–39439. Link

  • Pd-Catalyzed Enamine Cyclization: J. Org. Chem.2013 , 78, 12236. Link

  • Microwave-Assisted Indole Synthesis Review: Molecules2013 , 18, 877-903. Link

  • Synthesis of 3-Cyanoindoles via Pd-Catalysis: Org. Lett.2016 , 18, 4816. Link

  • General Microwave Protocols: BenchChem Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2-(3-Pyridyl)indole Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(3-pyridyl)indole derivatives. These nitrogen-containing heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(3-pyridyl)indole derivatives. These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during recrystallization, a critical step for obtaining high-purity materials.

The Principle of Recrystallization

Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[5][6][7] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[6][8] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, ideally, remain dissolved in the surrounding solution (mother liquor) due to their different solubility profiles or lower concentration.[5] The purified crystals are then isolated via filtration.[5][9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 2-(3-pyridyl)indole derivatives?

An ideal solvent for the recrystallization of 2-(3-pyridyl)indole derivatives should meet several criteria:

  • High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the cornerstone of recrystallization, allowing for efficient crystal formation upon cooling.[7][10]

  • "Like dissolves like" principle: 2-(3-pyridyl)indole derivatives are polar compounds due to the presence of nitrogen atoms. Therefore, polar solvents are generally more suitable.[8][11]

  • Volatility: The solvent should be relatively volatile with a low boiling point to be easily removed from the purified crystals during the drying process.[8][11]

  • Non-reactive: The solvent must not react with the 2-(3-pyridyl)indole derivative.[5]

  • Appropriate boiling point: The solvent's boiling point should be at least 10°C below the melting point of your compound to prevent the compound from "oiling out" instead of crystallizing.[8]

Q2: My 2-(3-pyridyl)indole derivative is not dissolving in any single solvent I've tried. What should I do?

If a single solvent proves ineffective, a mixed solvent system, also known as a solvent-pair, is a common solution.[8][11] This technique involves using two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[9]

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until a slight cloudiness (turbidity) persists. A few more drops of the hot "good" solvent are then added to redissolve the precipitate and achieve a clear solution. Slow cooling should then induce crystallization.[11] Commonly used solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[8][10]

Q3: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This can happen if the boiling point of the solvent is too high.[8]

Troubleshooting "Oiling Out":

  • Reheat the solution: Add more solvent to dissolve the oil completely.

  • Induce crystallization at a lower temperature: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

  • Modify the solvent system: If the issue persists, a different solvent or solvent pair with a lower boiling point may be necessary.

Q4: After cooling, no crystals have formed. What are the next steps?

The absence of crystal formation upon cooling can be due to several factors:

  • Too much solvent was used: This results in a solution that is not saturated enough for crystals to form. The solution can be concentrated by gently boiling off some of the solvent.[12]

  • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded.

  • Slow nucleation: The initial formation of crystal nuclei may be slow.

Inducing Crystallization:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

  • Seed crystals: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[13]

  • Extended cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[9][13]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-(3-pyridyl)indole derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Colored Impurities in Crystals Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product.[7][9]
Low Recovery of Purified Product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot gravity filtration.- Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals.[9]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[13]- Use a pre-heated funnel and flask for hot gravity filtration to prevent the solution from cooling and crystallizing prematurely.[12]
Crystals are very fine or powdery The solution cooled too quickly, leading to rapid precipitation rather than slow crystal growth.[12]Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.[13]
Compound appears to be degrading Some indole derivatives can be sensitive to heat or acidic/basic conditions.[14]- Choose a solvent with a lower boiling point.- If using a solvent that can be acidic or basic (e.g., water), ensure the pH is neutral.- Minimize the time the solution is kept at high temperatures.

Recommended Recrystallization Solvents for 2-(3-Pyridyl)indole Derivatives

The choice of solvent is critical and often requires empirical testing.[10][15] Based on the polar nature of the 2-(3-pyridyl)indole scaffold, the following solvents and solvent systems are recommended for initial screening.

Solvent/System Polarity Boiling Point (°C) Comments
Ethanol Polar78A good starting point for many polar organic compounds.[9]
Methanol Polar65Similar to ethanol but with a lower boiling point, making it easier to remove.[9][11]
Isopropanol Polar82Another good option for polar compounds.
Ethyl Acetate Intermediate77Can be effective, especially for derivatives with reduced polarity.[9]
Toluene Non-polar111May be suitable for less polar derivatives or as part of a mixed solvent system. High boiling point can be a disadvantage.[9]
Ethanol/Water PolarVariableA versatile mixed solvent system for polar compounds.[10]
Ethyl Acetate/Hexane VariableVariableA common mixed solvent system for compounds of intermediate polarity.[8]

Note: Always consult the Safety Data Sheet (SDS) for any solvent before use.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of 2-(3-pyridyl)indole derivatives. The specific solvent and volumes will need to be optimized for your particular compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.[11]

  • Dissolution: Place the crude 2-(3-pyridyl)indole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5][6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Gravity Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[9]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5][13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[12]

Visualizations

Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool colored_crystals Crystals colored? dissolve->colored_crystals crystals_form Crystals form? cool->crystals_form oiling_out Compound oils out? cool->oiling_out collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No end Pure Product collect->end low_yield Low yield? collect->low_yield induce Induce crystallization (scratch, seed, cool further) no_crystals->induce induce->crystals_form oiling_out->crystals_form No oiled Oiling out occurred oiling_out->oiled Yes reheat Reheat, add more solvent oiled->reheat reheat->cool low_yield->end No concentrate Concentrate mother liquor low_yield->concentrate Yes concentrate->cool colored_crystals->cool No decolorize Use activated charcoal colored_crystals->decolorize Yes decolorize->dissolve G cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Analysis A Select Solvent B Dissolve Crude Product A->B C Hot Gravity Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Assess Purity G->H

Caption: Step-by-step recrystallization workflow.

References

Sources

Optimization

minimizing side reactions in indole-3-carbonitrile synthesis

Technical Support Center: Indole-3-Carbonitrile Synthesis Welcome to the technical support center for indole-3-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-3-Carbonitrile Synthesis

Welcome to the technical support center for indole-3-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted side products. By understanding the underlying reaction mechanisms and optimizing key experimental parameters, you can significantly improve the yield and purity of your target molecule.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific literature.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses common challenges encountered during the synthesis of indole-3-carbonitrile and provides actionable solutions.

Issue 1: Formation of N-Cyanated and Di-cyanated Indole Byproducts

Question: My reaction is producing significant amounts of N-cyanoindole and 2,3-dicyanoindole in addition to my desired indole-3-carbonitrile. What causes this and how can I prevent it?

Answer: The formation of N-cyanated and di-cyanated byproducts is a common issue, particularly in direct cyanation methods. The indole ring possesses multiple nucleophilic sites, including the N1 (pyrrolic nitrogen) and C2 positions, which can compete with the desired C3 position for the electrophilic cyanide source.

Causality and Mitigation Strategies:

  • Protecting the Indole Nitrogen: The most effective way to prevent N-cyanation is to protect the indole nitrogen before the cyanation step. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc). The choice of protecting group will depend on the overall synthetic route and the stability of the group to the cyanation conditions. After successful C3-cyanation, the protecting group can be removed under appropriate conditions. For instance, a tosyl group can be cleaved using strong bases like sodium hydroxide or via reductive methods.

  • Choice of Cyanating Agent: The reactivity of the cyanating agent plays a crucial role. Highly reactive and harsh cyanating agents are more likely to lead to over-cyanation.

    • Recommended: Reagents like copper(I) cyanide (CuCN) or potassium cyanide (KCN) with a phase-transfer catalyst often provide better selectivity for the C3 position. The use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid can also be a good option for controlled cyanation.

    • To Avoid: More aggressive reagents like cyanogen bromide (BrCN) or cyanogen chloride (ClCN) can lead to a mixture of products and should be used with caution, often requiring careful optimization of reaction conditions.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the reaction by favoring the thermodynamically more stable product and reducing the rate of competing side reactions. It is advisable to start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm it to room temperature if necessary.

Issue 2: Polymerization and Tar Formation

Question: My reaction mixture is turning dark and forming a tar-like substance, resulting in a low yield of indole-3-carbonitrile. What is causing this polymerization?

Answer: Indoles, particularly unsubstituted ones, are susceptible to polymerization under acidic or strongly electrophilic conditions. The electron-rich indole ring can act as a nucleophile and attack another protonated or activated indole molecule, initiating a chain reaction that leads to the formation of polymeric tars.

Causality and Mitigation Strategies:

  • Control of pH: Maintaining a neutral or slightly basic reaction medium is critical to prevent acid-catalyzed polymerization. If your cyanation method involves the generation of an acid (e.g., from a Lewis acid catalyst), the addition of a non-nucleophilic base can help to neutralize it.

  • Exclusion of Air and Light: Some indole derivatives are sensitive to air and light, which can promote oxidative polymerization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting the reaction vessel from light can minimize these degradation pathways.

  • Gradual Reagent Addition: The slow, portion-wise, or dropwise addition of the cyanating agent can help to maintain a low concentration of the reactive species at any given time, thereby reducing the likelihood of polymerization. This is particularly important when using highly reactive reagents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to indole-3-carbonitrile generally produces the fewest side reactions?

A1: While several methods exist, the Sandmeyer reaction starting from indole-3-acetic acid is often favored for its high yield and selectivity. This multi-step process involves the conversion of indole-3-acetic acid to the corresponding amide, followed by dehydration to the nitrile. Another reliable method is the cyanation of indole-3-carboxaldehyde via its oxime or hydrazone. Direct cyanation of indole can be effective but often requires more careful optimization to control side reactions.

Q2: How can I effectively purify indole-3-carbonitrile from the common side products?

A2: Column chromatography on silica gel is the most common and effective method for purifying indole-3-carbonitrile. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from less polar starting materials and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be used as a final purification step to obtain highly pure material.

Q3: Are there any specific catalysts that can improve the selectivity for C3-cyanation?

A3: Yes, the choice of catalyst is critical. For direct cyanation, palladium-based catalysts have shown promise in directing the reaction to the C3 position. For example, a system using a palladium catalyst with a specific ligand can enhance the regioselectivity. In methods involving the conversion of an existing functional group at the C3 position (like an aldehyde or a leaving group), the catalyst's role is more about facilitating that specific transformation rather than directing the position of attack on the indole ring itself.

Data Summary: Reaction Condition Effects

ParameterCondition Favoring Indole-3-carbonitrileCondition Leading to Side Reactions
Indole Substrate N-protected indole (e.g., N-tosylindole)Unprotected indole
Cyanating Agent CuCN, KCN with phase-transfer catalyst, TMSCNBrCN, ClCN, harsh electrophilic cyanating agents
Temperature Low to moderate (0 °C to room temperature)High temperatures
Solvent Aprotic, non-polar to moderately polar (e.g., DMF, acetonitrile)Protic or highly acidic solvents
Atmosphere Inert (Nitrogen or Argon)Air (Oxygen)

Experimental Workflow & Diagrams

Workflow for Minimizing Side Reactions in Indole-3-Carbonitrile Synthesis

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_side_reactions Potential Side Reactions start Start: Indole Substrate protect N-Protection of Indole (e.g., with TsCl) start->protect If using direct cyanation reaction Cyanation Reaction: - Inert Atmosphere (N2/Ar) - Low Temperature (e.g., 0°C) - Controlled Reagent Addition start->reaction If starting with indole-3-carboxaldehyde, etc. protect->reaction quench Reaction Quenching reaction->quench side_n N-Cyanation reaction->side_n High reactivity/ No N-protection side_di Di-cyanation reaction->side_di Harsh conditions side_poly Polymerization reaction->side_poly Acidic conditions/ Air exposure extraction Aqueous Workup & Organic Extraction quench->extraction purify Column Chromatography (Silica Gel) extraction->purify recrystal Recrystallization purify->recrystal product Pure Indole-3-carbonitrile recrystal->product

Caption: Workflow for indole-3-carbonitrile synthesis with checkpoints for minimizing side reactions.

Reaction Pathways: Desired vs. Side Reactions

cluster_desired Desired Pathway cluster_side Side Reaction Pathways indole Indole c3_attack Electrophilic attack at C3 indole->c3_attack n_attack Electrophilic attack at N1 indole->n_attack polymer Polymerization/Tar indole->polymer Acidic conditions product Indole-3-carbonitrile c3_attack->product c2_attack Electrophilic attack at C2 product->c2_attack Further cyanation n_cyano N-Cyanoindole n_attack->n_cyano dicyano 2,3-Dicyanoindole c2_attack->dicyano

Caption: Competing reaction pathways in the direct cyanation of indole.

Detailed Experimental Protocol: Synthesis from Indole-3-Carboxaldehyde

This protocol is adapted from established literature and is designed to minimize side reactions by avoiding the direct cyanation of the indole ring.

Step 1: Formation of Indole-3-carboxaldehyde Oxime

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde (1.0 eq) in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water and stir until a precipitate forms.

  • Collect the solid oxime by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Dehydration of the Oxime to Indole-3-carbonitrile

  • In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add the dried indole-3-carboxaldehyde oxime (1.0 eq) and a suitable solvent such as acetic anhydride or trifluoroacetic anhydride.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure indole-3-carbonitrile.

References

  • Title: Synthesis of Indole-3-carbonitrile and its Derivatives Source: Organic Syntheses URL: [Link]

  • Title: Palladium-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: A New Strategy for the Synthesis of Indole Derivatives Source: Chemical Reviews URL: [Link]

  • Title: The Chemistry of Indoles Source: Academic Press URL: [Link]

Troubleshooting

Technical Support Center: Stability of 2-pyridin-3-yl-1H-indole-3-carbonitrile

Executive Summary This guide addresses the stability of 2-(pyridin-3-yl)-1H-indole-3-carbonitrile under basic conditions. While the indole-3-carbonitrile scaffold is generally robust, the presence of the electron-withdra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability of 2-(pyridin-3-yl)-1H-indole-3-carbonitrile under basic conditions. While the indole-3-carbonitrile scaffold is generally robust, the presence of the electron-withdrawing pyridine ring at the C2 position modulates its reactivity.

Key Takeaway: The compound exhibits conditional stability . It is stable to reversible deprotonation (salt formation) by strong bases but susceptible to nitrile hydrolysis (degradation to amide/acid) under conditions combining strong base, heat, and water.

Module 1: Chemical Stability Profile

The "Tug-of-War" Mechanism

To understand the stability, one must analyze the competing electronic effects acting on the C3-nitrile group.

  • Destabilizing Factor (Pyridine Ring): The pyridine ring at C2 is electron-withdrawing. It pulls electron density away from the indole core, theoretically making the C3-cyano group more electrophilic and susceptible to nucleophilic attack (hydrolysis).

  • Stabilizing Factor (Indole N-Deprotonation): In basic media, the indole N-H is deprotonated (

    
    ). The resulting negative charge is delocalized into the ring system. This strong electron donation (mesomeric effect) significantly reduces the electrophilicity of the nitrile carbon, protecting it from hydrolysis compared to non-conjugated nitriles.
    

Expert Insight: Degradation usually occurs not when the base is strongest, but when the system is heated in the presence of water , overcoming the protective electronic push of the indole anion.

Degradation Pathways

The following diagram illustrates the critical thresholds between stable salt formation and irreversible degradation.

StabilityPathways Neutral Neutral Compound (Insoluble in water) Anion Indole Anion (Soluble Salt) Neutral->Anion Base (NaOH/NaH) Reversible Anion->Neutral Acid Quench Amide Degradant A: Primary Amide Anion->Amide OH- / H2O / Heat (>60°C) Irreversible Hydrolysis Acid Degradant B: Carboxylic Acid Amide->Acid Vigorous Reflux

Caption: Figure 1. The transition from stable deprotonation (green) to irreversible hydrolysis (red).

Stability Data Summary
ConditionReagent ExampleStability VerdictObservation
Mild Base (Anhydrous)

/ DMF
High Stable for >24h at RT. Preferred for alkylation.
Strong Base (Cold) NaOH (aq) /

Moderate Forms soluble anion. Slow hydrolysis (<5%).
Strong Base (Heat) NaOH / RefluxLow Rapid hydrolysis to amide (M+18).
Oxidative Base NaOH /

Critical Failure Immediate conversion to amide (Radziszewski reaction).

Module 2: Troubleshooting & FAQs

Q1: I treated the compound with 1N NaOH, and it dissolved. Did it degrade?

Answer: Not necessarily.

  • Explanation: The indole N-H is acidic. Treatment with NaOH deprotonates the nitrogen, forming the sodium salt, which is water-soluble.

  • Validation: Acidify a small aliquot of the solution to pH 4-5. If the starting material precipitates out as a solid and LCMS shows the original mass (

    
    ), it was just a salt formation. If the precipitate has a mass of 
    
    
    
    , it has hydrolyzed to the amide.
Q2: I see a new peak at M+18 in my LCMS after Suzuki coupling. What is it?

Answer: This is the primary amide (2-(pyridin-3-yl)-1H-indole-3-carboxamide).

  • Cause: Nitriles can partially hydrolyze under standard Suzuki conditions (aq. base + heat + Pd catalyst). The pyridine ring can coordinate Palladium, potentially bringing hydroxide ions closer to the nitrile in a "metal-assisted hydration."

  • Solution: Switch to anhydrous bases (e.g.,

    
     or 
    
    
    
    ) in dry solvents (Dioxane/DMF) rather than aqueous biphasic systems.
Q3: Can I use NaH (Sodium Hydride) for N-alkylation?

Answer: Yes, but with strict controls.

  • Protocol: Use anhydrous DMF or THF.

  • Risk: If the solvent is "wet," the combination of NaH and water generates highly reactive "naked" hydroxide ions that attack the nitrile rapidly.

  • Recommendation: Dry your solvent over molecular sieves before adding NaH.

Module 3: Experimental Protocols

Protocol A: Base Stability Stress Test

Use this to validate if your specific reaction conditions will harm the scaffold.

  • Prepare Stock: Dissolve 5 mg of compound in 1 mL DMSO.

  • Prepare Challenge: Add 0.5 mL of the target basic solution (e.g., 1M NaOH or reaction buffer).

  • Incubate: Heat at the intended reaction temperature (e.g., 60°C) for 1 hour.

  • Quench: Add 0.5 mL of 1M HCl (or enough to neutralize).

  • Analyze: Run UPLC-MS.

    • Pass: >98% Area of parent peak (

      
      ).[1]
      
    • Fail: Appearance of

      
       (Amide) or 
      
      
      
      (Acid).
Protocol B: Safe Workup for Basic Reactions

Prevent "workup hydrolysis" where degradation happens during extraction.

  • Cool Down: Cool the reaction mixture to

    
    before adding water.
    
  • Buffer: Do not quench directly with strong acid (which can cause heat spikes). Quench with Saturated Ammonium Chloride (

    
    ) .
    
  • Extraction: Extract immediately into Ethyl Acetate or DCM. Do not let the compound sit in the aqueous basic layer for extended periods.

Module 4: Mechanistic Decision Tree

Use this flow to select the appropriate base for your synthesis involving this scaffold.

BaseSelection Start Select Base for 2-pyridin-3-yl-1H-indole-3-carbonitrile Q1 Does reaction require heating (>50°C)? Start->Q1 Q2 Is water present? Q1->Q2 Yes Sol3 Safe: NaOH/KOH/NaH acceptable (Monitor Exotherm) Q1->Sol3 No (RT or 0°C) BranchHeat Yes BranchCold No Sol1 Safe: Use K2CO3, Cs2CO3 (Anhydrous) Q2->Sol1 No (Anhydrous) Sol2 Caution: Use mildest base possible (e.g., NaHCO3) Q2->Sol2 Yes (Aqueous)

Caption: Figure 2. Decision matrix for base selection to minimize nitrile hydrolysis.

References

  • Nitrile Hydrolysis Mechanisms

    • Organic Chemistry Tutor.[2] "Hydrolysis of Nitriles (Acidic and Basic Conditions)." Accessed Oct 2025. Link

    • Note: Provides the fundamental mechanism for the conversion of nitriles to amides under basic conditions, relevant for the degradation p
  • Indole Acidity & Reactivity

    • Bordwell pKa Table (DMSO). "Acidity of Indole Derivatives." Link

    • )
  • Synthesis of Indole-3-Carbonitriles

    • BenchChem Technical Support.[3] "Synthesis of Indole-3-Carboxamide Derivatives." Link

    • Context: Describes the conversion of the nitrile to the amide, confirming that this reaction requires specific activation or harsh conditions, implying stability under milder protocols.
  • 2-Arylindole Stability Studies

    • National Institutes of Health (PMC). "Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase inhibitors." Link

    • Context: Demonstrates the use of bases (NaOH, NaH)

Sources

Optimization

overcoming steric hindrance in 2-substituted indole reactions

Technical Support Center: Advanced Indole Functionalization Topic: Overcoming Steric Hindrance in 2-Substituted Indole Reactions Ticket ID: IND-2-STERIC-001 Status: Open Support Level: Tier 3 (Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Indole Functionalization Topic: Overcoming Steric Hindrance in 2-Substituted Indole Reactions Ticket ID: IND-2-STERIC-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Indole Chemistry Solutions Center.

You are likely here because the C2-substituent on your indole scaffold is acting as a "steric gatekeeper," shutting down reactivity at the adjacent N1 and C3 positions or making the C2 position itself inaccessible for cross-coupling.

In 2-substituted indoles, the substituent projects into the reaction trajectory of the primary nucleophilic site (C3) and the nitrogen lone pair. Standard protocols often fail because they rely on orbital overlap that is now geometrically forbidden. This guide provides the "patches" to bypass these steric locks.

Module 1: The "Blocked" Nucleophile (C3-Functionalization)

The Issue: The C3 position is the natural nucleophilic center of indole. A substituent at C2 (e.g., -Ph, -tBu, or even -Me) creates a steric wall that prevents the approach of electrophiles, particularly during alkylations or Michael additions.

Protocol A: Lewis Acid "Hyper-Activation" (B(C6F5)3)

When standard Friedel-Crafts conditions fail due to C2-bulk, you must switch to a catalyst that activates the electrophile to such a high degree that the reaction barrier is lowered significantly, allowing the hindered indole to attack.

  • The Fix: Use Tris(pentafluorophenyl)borane [B(C6F5)3]. It is small enough to avoid adding its own steric bulk but strong enough to activate secondary alkyl groups.

  • Mechanism: B(C6F5)3 abstracts a hydride or activates the leaving group of the electrophile, generating a highly reactive carbocation/iminium ion that forces its way into the C3 position despite the C2 clash.

Step-by-Step Protocol:

  • Preparation: In a glovebox or using Schlenk technique (Ar atmosphere), dissolve 2-substituted indole (1.0 equiv) and the electrophile (e.g., secondary amine or alkyl donor, 1.2 equiv) in anhydrous DCE or Toluene.

  • Catalyst Addition: Add B(C6F5)3 (5–10 mol%). Note: If using the hydrate, pre-activate with Et3SiH.

  • Reaction: Heat to 50–80 °C. Monitor via LC-MS. The C2-substituent prevents over-alkylation (polymerization), actually helping selectivity.

  • Quench: Filter through a short silica plug to remove the Boron species.

Technical Note: For enantioselective C3-alkylation of 2-substituted indoles, Chiral Phosphoric Acids (CPAs) (e.g., SPINOL or BINOL derivatives) are superior to metal catalysts. The C2-substituent restricts the indole's rotation inside the chiral pocket, often enhancing enantioselectivity (ee) compared to unsubstituted indoles [1].

Module 2: The "Crowded" Center (C2-Cross-Coupling)

The Issue: You need to functionalize the C2 position itself (e.g., arylation), but the existing substituent (or a C2-halogen) is sterically shielded by N-protecting groups or C3-substituents. Oxidative addition of Pd(0) is kinetically slow here.

Protocol B: The "Indole-Amide" Ligand System

Standard phosphines (PPh3, dppf) are too small to force the reductive elimination step or too bulky to allow oxidative addition in these specific crowded systems.

  • The Fix: Use InAm-phos (Indole-Amide phosphine) or Buchwald G3 Precatalysts (specifically XPhos or SPhos ).

  • Why it works: These ligands are designed to form a "roof" over the metal center. In 2-substituted systems, this architecture facilitates the difficult reductive elimination of two bulky aryl groups.

Recommended Conditions (Suzuki-Miyaura):

Component Recommendation Function
Catalyst Pd(OAc)2 + InAm-phos (or XPhos Pd G3) High activity for sterically hindered chlorides.
Base K3PO4 (3.0 equiv) Anhydrous base prevents protodeboronation.
Solvent Toluene/Water (10:1) or Dioxane Biphasic systems often assist in solubilizing inorganic bases.

| Temp | 100 °C | Energy required to overcome rotational barriers. |

Critical Insight: If attempting C-H activation at C2 (with a C2-H bond), you must use a Directing Group (DG) on the Nitrogen. A Pyrimidyl or Pivaloyl group at N1 will coordinate the Pd/Rh catalyst and "pull" it onto the C2-H bond, overcoming the steric repulsion from a C3-substituent [2].

Module 3: The "Hidden" Pocket (N-Alkylation)

The Issue: A substituent at C2 (and potentially C7) creates a "pocket" around the Nitrogen. Standard SN2 reactions (e.g., alkyl halide + base) often stall or result in C3-alkylation because the N-lone pair is physically shielded.

Protocol C: Dinuclear Zinc Catalysis

Brute force (NaH/DMF) often leads to side reactions or decomposition. A catalytic approach using a dinuclear zinc complex allows for a "cooperative" mechanism that doesn't require the naked N-anion to fight its way to the electrophile.

  • The Fix: Zinc-ProPhenol Catalysis.[1]

  • Mechanism: One Zn center activates the electrophile, while the other coordinates the indole Nitrogen (lowering the pKa). This brings the two reactants into proximity within the catalyst sphere, bypassing the intermolecular steric barrier [3].

Troubleshooting N-Alkylation:

  • Scenario: Low conversion with 2-substituted indole + Alkyl Bromide.

  • Solution: Switch solvent to DMSO or NMP . The high dielectric constant dissociates the ion pair (Indole-N⁻ / Na⁺), exposing the anion.

  • Alternative: Add 18-Crown-6 (if using K2CO3) to sequester the potassium cation.

Module 4: Troubleshooting Matrix

Symptom Probable Cause Technical Solution
Reaction stalls at <20% conversion (Suzuki Coupling) Ligand is not bulky enough to promote reductive elimination.Switch to XPhos or InAm-phos . Increase catalyst loading to 5 mol%.
C3-Alkylation yields N-alkylated byproduct 2-Substituent makes C3 too crowded; N becomes competitively nucleophilic.Switch to a Non-Polar Solvent (Toluene). N-alkylation is suppressed in non-polar media. Use a Lewis Acid (Sc(OTf)3) to activate the electrophile specifically for C3.
No reaction in C-H activation at C2 Lack of directing effect; metal cannot access C2.Install a N-(2-pyridyl) or N-Pivaloyl directing group. This acts as an anchor for the catalyst [4].
Regioselectivity issues (C2 vs C3) Electronic vs. Steric conflict.Solvent Switch: Dioxane/AcOH favors C2-functionalization (via C-H activation). DMF/DMA favors C3 (Friedel-Crafts pathway) [5].

Module 5: Decision Pathway (Workflow)

The following diagram illustrates the logical flow for selecting the correct protocol based on your specific steric challenge.

IndoleSterics Start Start: 2-Substituted Indole Reaction Target Identify Target Site Start->Target C3_Path Target: C3 (Nucleophilic) Target->C3_Path C2_Path Target: C2 (Cross-Coupling) Target->C2_Path N_Path Target: N1 (Alkylation) Target->N_Path C3_Check Is Electrophile Bulky? C3_Path->C3_Check C2_Check Method: C-H Activation or Halide? C2_Path->C2_Check N_Check Standard Base Failed? N_Path->N_Check Sol_C3_LA Use B(C6F5)3 Catalyst (Hyper-activation) C3_Check->Sol_C3_LA Yes (Secondary Alkyl) Sol_C3_CPA Use Chiral Phosphoric Acid (Exploit steric lock for ee) C3_Check->Sol_C3_CPA No (Enantioselective) Sol_C2_CH Install Directing Group (N-Piv or N-Py) C2_Check->Sol_C2_CH C-H Bond Sol_C2_X Use InAm-phos or XPhos (Pd-Catalysis) C2_Check->Sol_C2_X C-Halide Sol_N_Zn Use Zn-ProPhenol (Cooperative Catalysis) N_Check->Sol_N_Zn High Sterics Sol_N_Solvent Switch to DMSO/NMP + 18-Crown-6 N_Check->Sol_N_Solvent Moderate Sterics

Figure 1: Decision matrix for overcoming steric barriers in 2-substituted indoles based on the target functionalization site.

References

  • Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 2021.[2] Link

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives. Beilstein Journal of Organic Chemistry, 2012. Link

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 2016. Link

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. The Journal of Organic Chemistry, 2022. Link

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 2022. Link

  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry, 2024.[3] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-pyridin-3-yl-1H-indole-3-carbonitrile

Introduction: The Structural Elucidation of a Promising Heterocyclic Scaffold In the landscape of drug discovery and materials science, heterocyclic compounds form the backbone of many innovative molecules. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Promising Heterocyclic Scaffold

In the landscape of drug discovery and materials science, heterocyclic compounds form the backbone of many innovative molecules. Among these, the indole-pyridine motif is of significant interest due to its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[1][2] The compound 2-pyridin-3-yl-1H-indole-3-carbonitrile represents a confluence of three key functional moieties: an indole nucleus, a pyridine ring, and a nitrile group. This unique combination makes it a valuable scaffold for developing novel therapeutic agents.[2]

Accurate structural confirmation is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[3] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-pyridin-3-yl-1H-indole-3-carbonitrile. By dissecting its predicted spectral features and comparing them against a structurally related analogue, 2-phenyl-1H-indole, we aim to provide researchers with a practical, field-proven framework for interpreting the spectra of complex N-heterocyclic systems.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

To understand the ¹H NMR spectrum, we must first consider the electronic environment of each proton in the molecule. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group, combined with the aromatic systems of the indole and pyridine rings, results in a distinctive and well-resolved spectrum. The analysis presented here is based on established principles of NMR spectroscopy and data from analogous substituted indoles and pyridines.[4][5][6] The spectrum is predicted for a solution in DMSO-d₆, a common solvent for this class of compounds which allows for the clear observation of the labile N-H proton.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with labels and positions N1 [label="N", pos="0,0.5!"]; H1 [label="H", pos="-0.5,0.8!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="1,-0.5!"]; C3a [label="C", pos="-0.2,-0.5!"]; C7a [label="C", pos="-0.2,1.5!"]; C4 [label="C", pos="-1.2,-1!"]; H4 [label="H4", pos="-1.2,-1.6!"]; C5 [label="C", pos="-2.2,-0.5!"]; H5 [label="H5", pos="-2.9,-0.5!"]; C6 [label="C", pos="-2.2,0.5!"]; H6 [label="H6", pos="-2.9,0.5!"]; C7 [label="C", pos="-1.2,1!"]; H7 [label="H7", pos="-1.2,1.6!"]; CN [label="C≡N", pos="1.8,-1!"];

// Pyridine ring C2_py [label="C", pos="2,1!"]; N_py [label="N", pos="3,0.5!"]; C4_py [label="C", pos="4,0.5!"]; H4_py [label="H4'", pos="4.5,0.2!"]; C5_py [label="C", pos="4,1.5!"]; H5_py [label="H5'", pos="4.5,1.8!"]; C6_py [label="C", pos="3,2!"]; H6_py [label="H6'", pos="3,2.6!"]; C2_py_H [label="H2'", pos="1.5,2.4!"];

// Draw bonds N1 -- H1 [label="1"]; N1 -- C2; N1 -- C7a; C2 -- C3; C2 -- C2_py; C3 -- C3a; C3 -- CN; C3a -- C4; C3a -- C7a; C4 -- C5; C4 -- H4; C5 -- C6; C5 -- H5; C6 -- C7; C6 -- H6; C7 -- C7a; C7 -- H7; C2_py -- N_py; C2_py -- C6_py; N_py -- C4_py; C4_py -- C5_py; C4_py -- H4_py; C5_py -- C6_py; C5_py -- H5_py; C6_py -- H6_py; C2_py -- C2_py_H_node [style=invis]; C6_py -- C2_py_H_node [style=invis]; C2_py_H_node [pos="2,2!", shape=point, style=invis]; C2_py_H_node -- C2_py_H;

// Dummy nodes for pyridine H2' node [shape=point, style=invis]; p1 [pos="2,1.5!"]; p2 [pos="2.5,2!"]; edge [style=solid]; p1 -- p2 [style=invis]; p2 -- C2_py_H_node [style=invis]; C2_py_H_node [label="", pos="2.25, 1.75!"]; C2_py_H [label="H2'", pos="2.25, 2.25!"]; C2_py_H_node -- C2_py_H; } Caption: Molecular structure of 2-pyridin-3-yl-1H-indole-3-carbonitrile with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for 2-pyridin-3-yl-1H-indole-3-carbonitrile in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-1 (NH)~12.5Broad Singlet (br s)-1HThe indole NH proton is acidic and participates in hydrogen bonding with the DMSO solvent, leading to significant deshielding and signal broadening.
H-2'~9.2Doublet (d)J = ~2.0 Hz (meta)1HPositioned ortho to the pyridine nitrogen and involved in a meta-coupling with H-4'. This is the most deshielded proton on the pyridine ring.
H-6'~8.8Doublet of Doublets (dd)J = ~4.5 Hz (ortho), ~1.5 Hz (para)1HOrtho to the pyridine nitrogen, experiencing strong deshielding. It shows ortho-coupling to H-5' and a small para-coupling to H-4'.
H-4'~8.4Doublet of Triplets (dt)J = ~8.0 Hz (ortho), ~2.0 Hz (meta)1HDeshielded due to its position on the pyridine ring. It is ortho-coupled to H-5' and meta-coupled to H-2' and H-6' (appearing as a triplet).
H-4~8.2Doublet (d)J = ~8.0 Hz1HThis proton on the indole ring is deshielded by the anisotropic effect of the fused pyrrole ring system.[5]
H-7~7.8Doublet (d)J = ~8.0 Hz1HThe chemical shift is typical for this position on the indole ring, coupled to H-6.
H-5'~7.7Triplet of Doublets (td) or Multiplet (m)J = ~8.0 Hz (ortho), ~4.5 Hz (ortho)1HCoupled to both H-4' and H-6', resulting in a complex multiplet.
H-5~7.6Triplet (t)J = ~7.5 Hz1HPart of the benzoid system of the indole, coupled to both H-4 and H-6.
H-6~7.4Triplet (t)J = ~7.5 Hz1HPart of the benzoid system of the indole, coupled to both H-5 and H-7.

Comparative Spectral Analysis: Pyridine vs. Phenyl Substitution

To contextualize the spectral data, a comparison with a simpler, well-characterized analogue is invaluable. We have selected 2-phenyl-1H-indole as a reference compound. This allows for a direct assessment of the electronic influence of the pyridine ring's nitrogen atom versus a standard phenyl substituent at the 2-position of the indole core.

Table 2: ¹H NMR Chemical Shift Comparison of the C-2 Substituent Protons

Position2-pyridin-3-yl-1H-indole-3-carbonitrile (Predicted δ, ppm)2-phenyl-1H-indole (Experimental δ, ppm)[7]Δδ (ppm)Causality of the Chemical Shift Difference
H-2' / H-ortho~9.2~7.63+1.57The potent electron-withdrawing inductive effect of the adjacent nitrogen atom in the pyridine ring strongly deshields the ortho proton (H-2').
H-6' / H-ortho~8.8~7.63+1.17H-6' is also ortho to the pyridine nitrogen, resulting in significant deshielding compared to the phenyl analogue.
H-4' / H-para~8.4~7.31+1.09The para position is also deshielded due to the overall electron-deficient nature of the pyridine ring.
H-5' / H-meta~7.7~7.42+0.28The meta position is least affected by the nitrogen's inductive effect but still experiences some deshielding.

Key Insights from Comparative Analysis:

The most striking observation is the significant downfield shift (deshielding) of all protons on the pyridine ring compared to the phenyl ring. This is a direct consequence of the inductive effect and mesomeric effect of the electronegative nitrogen atom, which reduces electron density across the entire pyridine ring. The effect is most pronounced at the positions ortho (H-2', H-6') and para (H-4') to the nitrogen, a hallmark of pyridine chemistry.[4] This comparison serves as a powerful diagnostic tool: the presence of signals above 8.4 ppm for the C-2 substituent is a strong indicator of a pyridinyl moiety over a simple phenyl group.

Experimental Protocol: A Self-Validating Methodology

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental procedure. The following protocol is a validated standard for the analysis of heterocyclic compounds.

A. Sample Preparation

  • Mass Determination: Accurately weigh 5-10 mg of the 2-pyridin-3-yl-1H-indole-3-carbonitrile sample.

  • Solvent Selection: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard. The use of DMSO-d₆ is crucial for observing exchangeable protons like N-H.[8]

  • Dissolution: Transfer the solvent to the vial containing the sample. Vortex the mixture for 30-60 seconds until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

B. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series) equipped with a broadband probe.[8]

  • Tuning and Matching: Insert the sample and ensure the probe is correctly tuned to the ¹H frequency and matched to the instrument's impedance.

  • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal. This step is critical for achieving high resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) sequence is typically sufficient.

    • Spectral Width: Set to approximately 16 ppm to ensure all signals, including the downfield NH proton, are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full spin-lattice relaxation, ensuring accurate integration.

    • Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Receiver Gain: Optimize automatically.

    • Temperature: 298 K (25 °C).[9]

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas. The integration values should correspond to the number of protons giving rise to each signal.

Visualization of the Analytical Workflow

A systematic approach ensures the integrity of the final data. The following workflow diagram illustrates the key stages of the analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition (400 MHz+) cluster_2 Data Processing & Analysis a Weigh Compound (5-10 mg) b Add DMSO-d6 with TMS (0.6 mL) a->b c Vortex to Dissolve b->c d Transfer to NMR Tube c->d e Tune, Lock & Shim d->e f Set Acquisition Parameters e->f g Acquire FID f->g h Fourier Transform & Phasing g->h i Baseline Correction & Referencing h->i j Peak Picking & Integration i->j k Structural Assignment j->k l l k->l Final Report

Conclusion

The ¹H NMR spectrum of 2-pyridin-3-yl-1H-indole-3-carbonitrile is rich with structural information. The characteristic downfield signals of the indole N-H proton and the protons of the electron-deficient pyridine ring serve as definitive fingerprints for the molecule's identity. By comparing its predicted spectrum with that of 2-phenyl-1H-indole, we have demonstrated the profound and diagnostically useful influence of the pyridine nitrogen on the chemical shifts of adjacent protons. The detailed experimental protocol provided herein ensures that researchers can acquire high-quality, reliable data for this and other complex heterocyclic systems, thereby accelerating the pace of discovery in medicinal chemistry and related fields.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • General information on NMR spectroscopy. (n.d.).
  • Supplementary Information on indole derivatives. (n.d.). The Royal Society of Chemistry.
  • Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15008-15021.
  • General procedures for NMR spectroscopy. (2019). MDPI.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines. (2025). PMC.
  • Complete ¹H NMR assignment of 3-formylindole deriv
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.).
  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (n.d.).
  • General procedures for synthesis and characterization of indole deriv
  • H.NMR-Spectrum of various compounds. (n.d.).
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. (2025). Benchchem.
  • Gauze, G. F., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Journal of Physical Organic Chemistry, 19(6), 376-383.
  • Synthesis of 2-PYRIDIN-2-YL-1H-INDOLE. (n.d.). ChemicalBook.
  • 2-Phenylindole(948-65-2) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and NMR spectral assignments of indol-3-yl pyridines through one-pot multi-component reaction. (2010). PubMed.
  • 2-Phenyl-3-[(2-phenyl-1H-indol-3-yl)
  • Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. (2023). PubMed.
  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid derivatives. (n.d.). International Journal of Advanced Biotechnology and Research.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC.

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(3-Pyridyl)indole-3-carbonitrile

This guide provides a comprehensive framework for the spectroscopic characterization of 2-(3-pyridyl)indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the lim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the spectroscopic characterization of 2-(3-pyridyl)indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide adopts a comparative and predictive approach. By examining the spectroscopic data of structurally related analogs—indole-3-carbonitrile, 2-phenylindole, and 2-(3-pyridyl)indole—we can establish a robust understanding of the expected spectroscopic signature of the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and in-depth analysis of substituent effects on spectroscopic properties.

The Architectural Significance of the 2-Arylindole-3-carbonitrile Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a plethora of natural products and synthetic compounds with diverse biological activities. The functionalization of the indole core at the 2- and 3-positions with aryl and cyano groups, respectively, gives rise to a class of compounds with unique electronic and steric properties. The introduction of a pyridyl ring at the 2-position, as in 2-(3-pyridyl)indole-3-carbonitrile, introduces a basic nitrogen atom, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile by altering its solubility, hydrogen bonding capacity, and potential for metal coordination.

Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds. This guide will delve into the key spectroscopic techniques—FT-IR, UV-Vis, and NMR—providing the necessary tools for researchers to confidently analyze 2-(3-pyridyl)indole-3-carbonitrile and its derivatives.

Comparative Compounds for Spectroscopic Analysis

To build a predictive model for the spectroscopic properties of 2-(3-pyridyl)indole-3-carbonitrile, we will utilize the following well-characterized analogs:

  • Indole-3-carbonitrile: This compound provides the foundational spectroscopic data for the indole-3-carbonitrile core, allowing us to understand the influence of the cyano group on the indole ring system.

  • 2-Phenylindole: This analog helps to elucidate the impact of a simple aromatic substituent at the 2-position on the spectroscopic properties of the indole scaffold.

  • 2-(3-Pyridyl)indole: This compound allows for the specific examination of the electronic and structural effects of the 3-pyridyl group at the 2-position, without the influence of the C3-nitrile.

By dissecting the spectroscopic features of these analogs, we can assemble a comprehensive and predictive analysis for our target molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly employed. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample pellet or film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify and assign the characteristic absorption bands to specific functional groups and vibrational modes.

FTIR_Workflow A Sample Preparation (KBr Pellet) B Record Background Spectrum A->B Place empty holder C Record Sample Spectrum B->C Insert sample D Background Subtraction C->D E Peak Analysis & Assignment D->E

Figure 1: Experimental workflow for FT-IR spectroscopy.
Comparative FT-IR Analysis
Vibrational ModeIndole[1]Indole-3-carbonitrile[2]2-Phenylindole2-(3-Pyridyl)indolePredicted: 2-(3-Pyridyl)indole-3-carbonitrile
N-H Stretch ~3406 cm⁻¹ (sharp)~3276 cm⁻¹ (sharp)~3410 cm⁻¹~3420 cm⁻¹~3300-3400 cm⁻¹ (sharp)
C≡N Stretch -~2218 cm⁻¹ (strong)--~2220 cm⁻¹ (strong)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aromatic C=C/C=N Stretch ~1616, 1577, 1456 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1610, 1580, 1470 cm⁻¹
C-H Bending (out-of-plane) ~744 cm⁻¹~750 cm⁻¹~740, 690 cm⁻¹~800, 750 cm⁻¹~810, 750, 700 cm⁻¹

Interpretation and Prediction for 2-(3-Pyridyl)indole-3-carbonitrile:

  • N-H Stretch: A sharp absorption band is expected in the region of 3300-3400 cm⁻¹, characteristic of the indole N-H stretch.

  • C≡N Stretch: A strong and sharp absorption band around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group. This is a key diagnostic peak.

  • Aromatic C=C and C=N Stretches: The spectrum will show a series of bands in the 1610-1450 cm⁻¹ region, corresponding to the stretching vibrations of the indole and pyridine rings. The presence of the C=N bonds in the pyridine ring will contribute to this complex pattern.

  • C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region will provide information about the substitution patterns on both the indole and pyridine rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

    • Ensure the solvent is of spectroscopic grade to avoid interference.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to serve as a blank and record a baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan a wavelength range, typically from 200 to 400 nm for indole derivatives, to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

UVVis_Workflow A Prepare Dilute Solution B Record Baseline (Solvent) A->B C Record Sample Spectrum B->C D Identify λmax C->D

Figure 2: Experimental workflow for UV-Vis spectroscopy.
Comparative UV-Vis Analysis
CompoundSolventλmax (nm)Reference
IndoleEthanol~218, 270, 276, 287
Indole-3-carbonitrileEthanol~215, 275, 282, 292
2-PhenylindoleEthanol~225, 310
Predicted: 2-(3-Pyridyl)indole-3-carbonitrile Ethanol~230, 320-330-

Interpretation and Prediction for 2-(3-Pyridyl)indole-3-carbonitrile:

Indole itself exhibits characteristic absorption bands due to π-π* transitions. The introduction of the 3-pyridyl and 3-carbonitrile groups, both of which are in conjugation with the indole ring, is expected to cause a bathochromic (red) shift in the λmax values. The extended π-system will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). We predict significant absorption maxima around 230 nm and a longer wavelength band in the 320-330 nm region, indicative of the highly conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high dissolving power.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignments.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign each signal to a specific nucleus in the molecule.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1D (¹H, ¹³C) and 2D NMR Spectra A->B C Process Data (FT, Phasing) B->C D Assign Signals (Chemical Shift, Coupling) C->D E Elucidate Structure D->E

Figure 3: Experimental workflow for NMR spectroscopy.
Comparative ¹H NMR Analysis (in DMSO-d₆)
ProtonIndole-3-carbonitrile2-PhenylindolePredicted: 2-(3-Pyridyl)indole-3-carbonitrile
NH ~12.2 (br s)~11.5 (br s)~12.5 (br s)
H2 8.30 (s)6.95 (d)-
H4 7.90 (d)7.60 (d)~8.0 (d)
H5 7.25 (t)7.15 (t)~7.3 (t)
H6 7.55 (t)7.45 (t)~7.6 (t)
H7 7.65 (d)7.50 (d)~7.7 (d)
Pyridyl-H2' --~9.2 (s)
Pyridyl-H4' --~8.8 (d)
Pyridyl-H5' --~7.6 (dd)
Pyridyl-H6' --~8.9 (d)

Interpretation and Prediction for 2-(3-Pyridyl)indole-3-carbonitrile ¹H NMR:

  • Indole Protons: The chemical shifts of the indole ring protons (H4-H7) will be in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the pyridyl and nitrile groups will likely cause a downfield shift for these protons compared to unsubstituted indole.

  • Pyridyl Protons: The protons of the 3-pyridyl ring will appear in the downfield region of the aromatic spectrum, typically between 7.5 and 9.2 ppm. The proton at the 2'-position of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.

  • NH Proton: The indole NH proton will appear as a broad singlet at a very downfield chemical shift (likely >12 ppm) due to hydrogen bonding and the acidic nature of this proton.

Comparative ¹³C NMR Analysis (in DMSO-d₆)
CarbonIndole-3-carbonitrile[2]2-PhenylindolePredicted: 2-(3-Pyridyl)indole-3-carbonitrile
C2 135.3~138~140
C3 85.9~101~90
C3a 127.1~129~128
C4 123.5~121~124
C5 122.5~120~123
C6 132.5~122~133
C7 118.5~111~119
C7a 137.2~137~138
CN 115.9-~115
Pyridyl Carbons --~125-155

Interpretation and Prediction for 2-(3-Pyridyl)indole-3-carbonitrile ¹³C NMR:

  • Indole Carbons: The chemical shifts of the indole carbons will be influenced by the substituents. C2 will be significantly downfield due to the attached pyridyl group. C3 will be relatively upfield due to the shielding effect of the nitrile group's sp-hybridized carbon, but less so than in indole-3-carbonitrile due to the C2-substituent.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a chemical shift around 115 ppm.

  • Pyridyl Carbons: The carbons of the 3-pyridyl ring will appear in the aromatic region, with the carbons adjacent to the nitrogen (C2' and C6') being the most downfield.

Conclusion: A Predictive Spectroscopic Portrait

While direct experimental data for 2-(3-pyridyl)indole-3-carbonitrile remains elusive in the surveyed literature, this guide provides a robust, scientifically-grounded framework for its spectroscopic characterization. By leveraging the principles of spectroscopy and comparative data from structurally related analogs, we can confidently predict the key features in its FT-IR, UV-Vis, and NMR spectra.

The expected spectroscopic signature of 2-(3-pyridyl)indole-3-carbonitrile is that of a highly conjugated system, characterized by a strong nitrile stretch in the FT-IR, a bathochromically shifted λmax in the UV-Vis, and a complex but interpretable set of signals in the aromatic region of its NMR spectra. This guide equips researchers with the necessary protocols and analytical reasoning to successfully identify and characterize this and other novel 2-arylindole-3-carbonitrile derivatives, paving the way for further exploration of their potential applications.

References

  • 7-Iodo-1H-indole-3-carbonitrile - MDPI. (2015, October 23). Retrieved from [Link]

  • 3-Indolecarbonitrile - NIST WebBook. Retrieved from [Link]

  • Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus - Taylor & Francis. (2023, November 6). Retrieved from [Link]

  • 2-Phenylindole - SpectraBase. Retrieved from [Link]

  • Synthesis and spectral characterization of 2-substituted indole derivatives | Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

Sources

Validation

Bioassay Validation Guide: Indole-Pyridine Carbonitrile Inhibitors

Target Application: STAT3 Signaling & Kinase Modulation (PKC- ) Version: 2.0 (Technical Release) Executive Summary Indole-pyridine carbonitriles represent a privileged scaffold in modern medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: STAT3 Signaling & Kinase Modulation (PKC-


)
Version:  2.0 (Technical Release)

Executive Summary

Indole-pyridine carbonitriles represent a privileged scaffold in modern medicinal chemistry, particularly for targeting the SH2 domain of STAT3 and specific PKC isoforms. The nitrile group often functions as a critical hydrogen bond acceptor or a reversible covalent "warhead" targeting cysteine residues. However, the lipophilicity and intrinsic fluorescence of the indole moiety present unique challenges in bioassay validation.

This guide provides a rigorous framework for validating bioassays for this compound class, comparing them against industry standards (e.g., Stattic, Napabucasin) and detailing protocols to eliminate false positives caused by aggregation or fluorescence interference.

Part 1: The Chemical Scaffold & Target Landscape

Mechanism of Action

The indole-pyridine carbonitrile scaffold typically functions as a protein-protein interaction (PPI) inhibitor. In the context of STAT3, the scaffold mimics the tyrosine-phosphorylated peptide motif, inserting into the SH2 domain to prevent STAT3 homodimerization and subsequent nuclear translocation.

Signal Transduction Pathway

The following diagram illustrates the STAT3 signaling cascade and the precise intervention point of Indole-Pyridine Carbonitrile (IPC) inhibitors.

STAT3_Pathway Ligand Cytokine (IL-6) Receptor gp130 Receptor Ligand->Receptor Binding JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT3_Mono STAT3 Monomer (SH2 Domain) JAK->STAT3_Mono Phosphorylation (Y705) STAT3_Dimer p-STAT3 Dimer (Active) STAT3_Mono->STAT3_Dimer Dimerization Inhibitor Indole-Pyridine Carbonitrile (IPC) Inhibitor->STAT3_Mono Competitive Binding (SH2 Blockade) Inhibitor->STAT3_Dimer Prevents Formation Nucleus Nuclear Translocation STAT3_Dimer->Nucleus DNA Transcription (Bcl-xL, c-Myc) Nucleus->DNA

Caption: Figure 1. Mechanism of Action. IPC inhibitors competitively bind to the SH2 domain of STAT3 monomers, preventing phosphorylation-induced dimerization and transcriptional activity.

Part 2: Comparative Performance Metrics

To objectively evaluate Indole-Pyridine Carbonitriles (IPC-Series), we compare them against Stattic (the standard SH2 probe) and Napabucasin (a clinical stemness inhibitor).

FeatureIPC-Series (Optimized Lead)Stattic (Benchmark)Napabucasin (Clinical)
Primary Target STAT3 SH2 Domain / PKC-

STAT3 SH2 Domain (Cys426)STAT3 / Stemness Pathways
Binding Mechanism Reversible / H-Bond (Nitrile)Irreversible Alkylation (Vinyl sulfone)Bioactivation / ROS generation
Potency (IC50) 0.5 – 2.0

M
5.0 – 10.0

M
0.1 – 0.8

M
Selectivity Moderate (Kinase overlap possible)Low (Redox active, thiol reactive)Moderate
Solubility Low (High LogP ~4.5)ModerateModerate
Assay Interference High (Indole fluorescence)Moderate (Aggregator)Low
Metabolic Stability High (Nitrile improves t1/2)Low (Rapid glutathione adducts)Moderate

Critical Insight: While Stattic is a useful tool compound, its reliance on alkylation makes it prone to false positives in thiol-rich assays. IPCs offer a more "drug-like" reversible binding mode but require strict solubility and fluorescence controls during validation.

Part 3: Bioassay Validation Framework

Validation must follow ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines. For IPC inhibitors, specific emphasis is placed on Selectivity (vs. kinases) and Linearity (due to solubility limits).

Biochemical Assay: Fluorescence Polarization (FP)

Objective: Quantify the ability of the IPC to displace a fluorescein-labeled phosphopeptide (e.g., 5-FAM-GpYLPQTV) from the STAT3 SH2 domain.

Validation Checkpoints:
  • Z-Factor: Must be > 0.[1]5. If < 0.5, check for DMSO tolerance (IPCs often require up to 5% DMSO to remain soluble, which may destabilize the protein).

  • Interference Check: Indoles absorb/emit in UV-Vis regions. You must run a "Compound Only" control (No tracer) to ensure the inhibitor isn't fluorescing at the tracer's wavelength (485nm/535nm).

  • Dose-Response Linearity: Ensure the IC50 falls within the assay's dynamic range (typically 1nM to 100

    
    M).
    
Cellular Assay: Luciferase Reporter

Objective: Measure functional inhibition of STAT3-driven transcription in HEK293 or HeLa cells transfected with a STAT3-Luc plasmid.

Validation Checkpoints:
  • Cytotoxicity Counter-Screen: Run a CellTiter-Glo (ATP) assay in parallel. If Cell Viability IC50

    
     Reporter IC50, the compound is likely a general toxin, not a specific inhibitor.
    
  • Stimulation Window: Use IL-6 (10-50 ng/mL) to induce signal. The Signal-to-Background (S/B) ratio must be > 3.0 for valid IC50 determination.

Part 4: Detailed Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Competition Assay

Purpose: Determine binding affinity (


) free from cellular membrane permeability issues.

Reagents:

  • Recombinant STAT3 protein (SH2 domain).

  • Tracer: 5-FAM-GpYLPQTV-NH2 (10 nM final).

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% NP-40, 1 mM DTT.

Workflow Diagram:

FP_Workflow Step1 Prep Plates (Black 384-well) Step2 Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Add STAT3 Protein (Incubate 15 min) Step2->Step3 Step4 Add Tracer Peptide (10 nM) Step3->Step4 Step5 Equilibrium (60 min @ RT) Step4->Step5 Step6 Read FP (Ex 485 / Em 535) Step5->Step6

Caption: Figure 2. FP Assay Workflow. Order of addition is critical to prevent aggregation.

Step-by-Step:

  • Compound Prep: Dilute IPC inhibitor in 100% DMSO (100x stock). Transfer 200 nL to assay plate (final DMSO 1%).

  • Protein Addition: Add 10

    
    L of STAT3 protein (concentration = 
    
    
    
    of tracer, typically ~150 nM) in Assay Buffer. Incubate 15 mins to allow inhibitor binding.
  • Tracer Addition: Add 10

    
    L of Tracer Peptide mix.
    
  • Incubation: Shake for 2 min, incubate 60 min at Room Temp in dark.

  • Read: Measure mP (milli-Polarization) on a multimode reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation. Crucial: Exclude wells where total fluorescence intensity varies >20% from controls (indicates quenching or autofluorescence).

Protocol B: Western Blot Confirmation (Mechanistic Proof)

Purpose: Verify that the bioassay readout correlates with physical phosphorylation inhibition, distinct from total protein degradation.

  • Seed Cells: MDA-MB-231 cells (high constitutive STAT3).

  • Treat: Add IPC inhibitor (0, 0.1, 1, 10

    
    M) for 4-6 hours.
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4 is mandatory).

  • Blot: Probe for:

    • p-STAT3 (Tyr705): Should decrease dose-dependently.[1]

    • Total STAT3: Should remain constant. (If this decreases, your compound is a degrader or toxic).

    • p-ERK1/2: Should remain constant (demonstrates selectivity).

Part 5: Critical Analysis & Troubleshooting

The "Siren Song" of the Nitrile

The carbonitrile group enhances potency but introduces metabolic risks . In validation, you must assess stability in liver microsomes early. If the nitrile hydrolyzes to a carboxylic acid, cellular potency will drop drastically compared to biochemical potency due to poor membrane permeability of the anion.

Common Validation Failures
  • Steep Hill Slopes: If the Hill Slope of your IC50 curve is > 2.0 or < 0.5, suspect compound aggregation or precipitation. Add 0.01% Triton X-100 to the buffer.

  • Fluorescence Interference: Indole derivatives can fluoresce blue/green. If your FP signal increases with compound concentration, the compound is fluorescing. Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using a far-red acceptor to bypass this interference.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link

  • Schust, J., et al. (2006). Stattic: A Non-peptidic Small Molecule Inhibitor of STAT3 Activation and Dimerization.[3] Chemistry & Biology. Link

  • Zhang, X., et al. (2013).

    
     Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
    
  • S3I-1757 Validation. (2013). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity. Molecular Cancer Therapeutics.[1][2] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) Strategy: Handling 2-pyridin-3-yl-1H-indole-3-carbonitrile

Executive Summary Compound Class: Heterocyclic Aryl Nitrile (Kinase Inhibitor Scaffold) Primary Hazards: Particulate inhalation, dermal absorption, potential metabolic cyanide release (low probability but high consequenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Heterocyclic Aryl Nitrile (Kinase Inhibitor Scaffold) Primary Hazards: Particulate inhalation, dermal absorption, potential metabolic cyanide release (low probability but high consequence), and severe eye irritation. Operational Band: Control Band 3 (Potent/Toxic) – Treat as a high-potency pharmacophore until specific toxicology data proves otherwise.

This guide defines the Personal Protective Equipment (PPE) ecosystem required to handle 2-pyridin-3-yl-1H-indole-3-carbonitrile . As a Senior Application Scientist, I emphasize that PPE is the last line of defense; it must be layered upon robust engineering controls (fume hoods) to form a self-validating safety system.

Part 1: Chemical Hazard Assessment (The "Why")

To select the correct PPE, we must deconstruct the molecule’s risk profile based on its functional groups. This "Read-Across" toxicology approach is critical when specific SDS data is sparse for novel research compounds.

Functional GroupHazard VectorPhysiological Risk
Indole Core Dermal / InhalationSensitizer & Irritant. Indoles are lipophilic, facilitating skin absorption. They are known mucous membrane irritants.
C3-Carbonitrile MetabolicChemical Asphyxiant Potential. While aryl nitriles are more stable than aliphatic nitriles, metabolic oxidation can liberate cyanide ions (

), interfering with cytochrome c oxidase.
Pyridine Ring Contact / VaporCorrosive/Irritant. Pyridines contribute to significant eye damage risk and respiratory tract inflammation.
Physical State ParticulateDust Generation. As a solid, electrostatic forces often cause this powder to cling to gloves and cuffs, increasing the risk of secondary contamination outside the hood.

Part 2: The PPE Matrix (Task-Based Selection)

Do not use a "one size fits all" approach. PPE must scale with the energy and state of the operation.

Table 1: PPE Specifications by Operational Context
PPE ComponentTask A: Weighing / Solid Transfer (< 100 mg)Task B: Solubilization / Synthesis (Liquid Phase)Task C: Spill Cleanup / High Dust
Hand Protection Double Glove: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil)Chemical Barrier: 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile or Laminate (if using DMSO/DCM)High Durability: Double Nitrile (minimum 8 mil total thickness)
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1+)Chemical Splash Goggles (Vented)Chemical Splash Goggles + Face Shield
Body Protection Standard Cotton Lab Coat (Buttoned)Chemical-Resistant Apron over Lab CoatTyvek® Coverall (Disposable)
Respiratory Fume Hood (Primary). N95 (Backup if hood flow < 80 fpm)Fume Hood (Primary).P100 Half-Face Respirator or PAPR

Critical Insight: When dissolving this compound in organic solvents like DMSO or Dichloromethane (DCM) , the solvent acts as a "vehicle," carrying the toxic compound through standard nitrile gloves in seconds. Always use laminate (Silver Shield®) liners or change outer gloves immediately upon splash contact.

Part 3: Operational Protocols

Gowning Logic (The "Clean-to-Dirty" Workflow)

The order of donning PPE is essential to prevent cross-contamination of the inner layers.

  • Inspection: Check lab coat for existing stains. Inspect gloves for pinholes (air inflation test).

  • Inner Layer: Don first pair of nitrile gloves. Pull lab coat cuffs over these gloves.

  • Outer Layer: Don second pair of gloves. Pull these over the lab coat cuffs. This creates a "shingle effect" where spills roll off the glove rather than into the sleeve.

  • Face/Eye: Don eyewear last to prevent fogging during body movement.

Doffing (Removal) Protocol

Most exposure events occur during removal of contaminated PPE.

  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Inspection: Inspect inner gloves for visible residue. If clean, proceed.

  • Eyewear: Remove by the temples (cleanest part). Wipe down with ethanol wipe.

  • Coat: Remove coat, folding the outside in to contain potential dust.

  • Inner Gloves: Remove last.

  • Hygiene: Wash hands with soap and water for 20 seconds immediately.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Decision Tree

This logic flow ensures you select the correct equipment based on the state of the matter.

PPE_Decision_Tree Start Start: Handling 2-pyridin-3-yl-1H-indole-3-carbonitrile State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (Organic Solvent) State_Check->Liquid Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Solvent_Risk Identify Solvent Carrier Liquid->Solvent_Risk Standard_PPE Standard PPE: Double Nitrile Gloves Safety Glasses Lab Coat (Work in Fume Hood) Dust_Risk->Standard_PPE No (Weighing <10mg) High_PPE Enhanced PPE: P100 Respirator Chemical Goggles Tyvek Sleeves Dust_Risk->High_PPE Yes (Spill/Milling) Solvent_Risk->Standard_PPE Aqueous/Ethanol Barrier_PPE Barrier PPE: Laminate Glove Liners Splash Apron Face Shield Solvent_Risk->Barrier_PPE DMSO/DCM/DMF

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Emergency Spill Response Workflow

Immediate actions to take if the primary containment (hood) is breached.

Spill_Response Incident Spill Incident Assess Assess Volume & Location Incident->Assess Minor Minor Assess->Minor Major Major Assess->Major Action_Minor 1. Don Fresh Outer Gloves 2. Cover with Absorbent Pads 3. Wipe with 10% Bleach 4. Dispose as HazWaste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Secure Lab Doors 3. Call EHS / Emergency 4. Do Not Re-enter Major->Action_Major

Caption: Protocol for differentiating between minor lab spills and major containment breaches.

Part 5: Waste Disposal & Decontamination

Proper disposal is an extension of PPE usage, ensuring the safety of downstream personnel (custodial/EHS).

  • Solid Waste: All gloves, weigh boats, and paper towels used with this compound must be disposed of in a sealed hazardous waste bag (RCRA Hazardous Waste). Do not use regular trash.[1]

  • Liquid Waste: Segregate into "Organic Waste - Toxic." Label clearly with the full chemical name; do not use abbreviations like "Indole-CN."

  • Surface Decontamination:

    • The nitrile moiety can be chemically deactivated.

    • Protocol: Wipe surfaces with a 10% Sodium Hypochlorite (Bleach) solution, followed by water, then Ethanol. The bleach oxidizes the cyanide/nitrile groups, rendering them less toxic [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary for Indole-3-carbonitrile (Structural Analog). National Library of Medicine. [Link]

Sources

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